molecular formula C₁₇H₁₄D₅N₂NaO₅S B1157769 Phenethicillin-d5 Sodium Salt

Phenethicillin-d5 Sodium Salt

Cat. No.: B1157769
M. Wt: 391.43
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethicillin-d5 Sodium Salt is a deuterium-labelled stable isotope analogue of Phenethicillin, a semisynthetic penicillin from the β-lactam antibiotic class . This compound is primarily used as a high-quality analytical standard for High-Performance Liquid Chromatography (HPLC) and in the research and development of pharmaceutical drugs . It serves as a critical tool for scientists conducting quantitative mass spectrometry, metabolic studies, and other forms of bioanalysis, where the deuterium label allows for precise tracking and differentiation from the non-labelled compound. The mechanism of action for the parent compound, Phenethicillin, involves inhibition of bacterial cell wall biosynthesis. Like other penicillins, it binds to penicillin-binding proteins (PBPs), thereby inhibiting the transpeptidase enzymes responsible for the cross-linking of the peptidoglycan layer . This action disrupts cell wall integrity, leading to osmotic lysis and bacterial cell death. Researchers utilize this labelled analog to study the pharmacokinetics, metabolism, and environmental stability of phenethicillin-based antibiotics with greater accuracy. The product is offered with detailed material specifications and certification. For safe handling, please consult the relevant Material Safety Data Sheet (MSDS). Phenethicillin-d5 Sodium Salt is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C₁₇H₁₄D₅N₂NaO₅S

Molecular Weight

391.43

Synonyms

Pheneticillin-d5 Sodium Salt;  Phenoxy PC-d5 Sodium Salt;  Phenoxyethylpenicillin-d5 Sodium Salt;  Synthepen-d5 Sodium Salt;  α-Phenoxyethylpenicillin-d5 Sodium Salt;  1-Phenoxyethylpenicillin-d5 Sodium Salt;  Alfacilin-d5 Sodium Salt;  Feneticillin-d5 Sodi

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Phenethicillin-d5 sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Bioanalytical Profiling of Phenethicillin-d5 Sodium Salt: Structural Elucidation and Isotope Dilution Mass Spectrometry Workflows

Executive Summary

Phenethicillin is a semisynthetic, orally active β-lactam antibiotic (a penicillin derivative) historically utilized to combat Gram-positive bacterial infections[1][2]. In modern pharmacokinetic (PK), forensic toxicology, and impurity profiling studies, the precise quantification of phenethicillin in complex biological matrices requires highly robust analytical frameworks. 3 serves as the gold-standard stable isotope-labelled internal standard (SIL-IS) for these assays[3]. This technical guide provides an in-depth mechanistic analysis of its chemical structure, the causality behind its isotopic design, and field-proven, self-validating protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Identity and Structural Elucidation

Phenethicillin sodium salt (CAS: 30302-52-4) consists of a penam core—a β-lactam ring fused to a thiazolidine ring—conjugated to an α-phenoxyethyl side chain[2][4]. The sodium salt formulation is critical as it significantly enhances aqueous solubility, a necessary factor for both physiological absorption and the preparation of analytical stock solutions[2].

In Phenethicillin-d5 sodium salt, five hydrogen atoms on the phenyl ring of the phenoxyethyl moiety are replaced with deuterium (


H)[3].

Causality of Isotope Label Placement: The phenyl ring is specifically selected for deuteration because aromatic carbon-deuterium (C-D) bonds are highly stable. Unlike labile protons attached to heteroatoms (e.g., nitrogen or oxygen), aromatic deuterons do not undergo hydrogen-deuterium exchange (HDX) when exposed to aqueous biological matrices or protic mobile phases during chromatography. This ensures the isotopic integrity of the standard remains >99% throughout the extraction and analysis pipeline.

Quantitative Data Summary The introduction of five neutrons increases the exact mass by approximately 5.03 Da, providing sufficient mass resolution to prevent isotopic cross-talk in the mass spectrometer[2][3].

Chemical PropertyPhenethicillin Sodium (Unlabelled)Phenethicillin-d5 Sodium (SIL-IS)
Molecular Formula C₁₇H₁₉N₂NaO₅S[2]C₁₇H₁₄D₅N₂NaO₅S[1][3]
Molecular Weight 386.40 g/mol [2]391.43 g/mol [1][3]
Exact Mass 386.0912[2]391.123[3]
CAS Number 30302-52-4[2]Unlabelled CAS: 30302-52-4[3]
Isotopic Mass Shift N/A+5 Da

Mechanistic Logic of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of utilizing Phenethicillin-d5 lies in its physicochemical equivalence to the target analyte. Because deuterium substitution minimally affects lipophilicity or pKa, the d5-IS and the unlabelled drug co-elute perfectly during reversed-phase liquid chromatography (RPLC).

The Self-Validating System: When analyzing plasma samples, endogenous lipids and salts co-elute with the analytes, competing for charge in the Electrospray Ionization (ESI) source. This causes variable ion suppression. Because Phenethicillin and Phenethicillin-d5 co-elute, they experience the exact same degree of suppression. The mass spectrometer measures the ratio of their signals, effectively canceling out the matrix effect and validating the extraction recovery for every single sample.

MatrixEffect A Matrix Components (Lipids, Salts) B Electrospray Ionization (ESI Source) A->B Co-elution C Ion Suppression / Enhancement B->C Competes for charge D Unlabelled Phenethicillin Signal Altered C->D E Phenethicillin-d5 Signal Altered Equivalently C->E F Ratio Remains Constant (Accurate Quantification) D->F Normalization E->F Normalization

Figure 1: Mechanistic logic of matrix effect correction using Phenethicillin-d5 in ESI-MS/MS.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Establishing a robust protocol requires understanding the chemical vulnerabilities of β-lactams. Penicillins are highly susceptible to hydrolysis at high pH and elevated temperatures. Therefore, all extractions must be performed under cold, slightly acidic conditions.

Protocol 1: Stock Solution Preparation & Storage
  • Weighing & Dissolution : Accurately weigh 1.00 mg of Phenethicillin-d5 sodium salt[3]. Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) to yield a 1.0 mg/mL stock.

    • Causality: The sodium salt ensures rapid dissolution in the aqueous fraction, while methanol prevents long-term hydrolytic degradation that occurs in pure water[2].

  • Storage : Aliquot and store at -80°C. β-lactam rings are prone to opening via nucleophilic attack; ultra-low temperatures arrest this degradation[2].

Protocol 2: Plasma Sample Extraction (Protein Precipitation)
  • Spiking : To 50 µL of human plasma, add 10 µL of Phenethicillin-d5 working internal standard solution (100 ng/mL).

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Penicillins are highly bound to plasma proteins (e.g., albumin). The high organic solvent ratio denatures these proteins, releasing the bound drug. The formic acid ensures the carboxylic acid moiety of the penam core remains protonated, increasing partitioning into the organic phase and preventing basic hydrolysis.

  • Centrifugation : Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection : Transfer 100 µL of the supernatant to an autosampler vial.

Workflow A Biological Matrix (Plasma/Serum) B Spike SIL-IS (Phenethicillin-d5 Na+) A->B Aliquot & Add C Sample Extraction (Protein Precipitation) B->C Vortex & Centrifuge D Chromatographic Separation (UHPLC Co-elution) C->D Supernatant Injection E Tandem Mass Spectrometry (ESI-MS/MS MRM) D->E Ionization F Data Quantification (Peak Area Ratio) E->F Signal Processing

Figure 2: Isotope Dilution LC-MS/MS Workflow utilizing Phenethicillin-d5 Sodium Salt as an internal standard.

Protocol 3: LC-MS/MS Analysis
  • Chromatography : Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier promotes the formation of the [M+H]⁺ precursor ion in the positive ESI mode.

  • Detection (Multiple Reaction Monitoring - MRM) :

    • Unlabelled Phenethicillin : Monitor the transition m/z 365.1 → 160.1 (Note: 386.4 is the sodium salt MW; the free acid MW is ~364.4, making the[M+H]⁺ ion ~365.1).

    • Phenethicillin-d5 : Monitor the transition m/z 370.1 → 165.1.

    • Self-Validation Check: Run a "Zero Sample" (blank matrix spiked only with IS) to ensure the d5 standard does not contain unlabelled impurities that could cause a false positive (isotopic purity validation).

Conclusion

The integration of Phenethicillin-d5 sodium salt into bioanalytical workflows transforms a standard LC-MS/MS assay into a highly resilient, self-validating system[3][4]. By leveraging the +5 Da mass shift and identical physicochemical behavior, researchers can achieve absolute quantification with unparalleled accuracy, satisfying stringent regulatory requirements for drug development and clinical monitoring.

References

  • Chemical Name: Phenethicillin-d5 Sodium Salt | Pharmaffiliates Source: Pharmaffiliates URL:[Link]

Sources

Isotopic purity and enrichment levels of Phenethicillin-d5

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Phenethicillin-d5

Authored by: Gemini, Senior Application Scientist

Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies for determining the isotopic purity and enrichment levels of Phenethicillin-d5, a deuterated stable isotope-labeled (SIL) internal standard critical for quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced distinctions between isotopic enrichment and species abundance, outlines the regulatory significance of these parameters, and offers detailed, field-proven protocols for their characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explored to provide a framework for developing robust, self-validating analytical systems essential for regulatory submissions and ensuring data integrity in pharmacokinetic and toxicokinetic studies.

The Imperative for Isotopic Characterization in Bioanalysis

In modern drug development, the quantitative analysis of drug candidates and their metabolites in complex biological matrices is fundamental to understanding their pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1][2] Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of bioanalysis due to its sensitivity and specificity.[3][4] The accuracy of LC-MS quantification, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[5][6]

Stable isotope-labeled (SIL) analogues of the analyte, such as Phenethicillin-d5, are universally regarded as the "gold standard" for internal standards.[5][6] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and exhibit similar behavior during extraction and ionization, thereby providing the most accurate compensation for matrix effects and other sources of analytical variability.[7]

However, the utility of a SIL-IS is directly contingent on its own purity—not just its chemical purity, but its isotopic purity. The presence of significant levels of the non-deuterated (d0) isotopologue or partially deuterated species (d1-d4) in the Phenethicillin-d5 standard can lead to cross-contribution to the analyte signal, compromising the accuracy of the assay.[8] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of bioanalytical methods, which implicitly includes the characterization of the internal standard.[9][10][11] This guide provides the technical framework for this essential characterization.

Defining Isotopic Purity and Enrichment: A Critical Distinction

The terms "isotopic enrichment" and "isotopic purity" are often used interchangeably, but they represent distinct and critical parameters. A misunderstanding of these concepts can lead to erroneous interpretations of analytical data.[8]

  • Isotopic Enrichment: This term refers to the percentage of deuterium at a specific, labeled position within a molecule. For instance, if a starting material for synthesis has a 99.5% deuterium enrichment, it means that for any given labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[8]

  • Isotopic Purity (or Species Abundance): This term describes the percentage of the total population of molecules that have a specific, complete isotopic composition.[8] For a d5 compound like Phenethicillin-d5, the isotopic purity refers to the percentage of molecules that contain exactly five deuterium atoms (the d5 isotopologue). The remaining percentage will consist of a distribution of other isotopologues (e.g., d4, d3, d0).

It is a statistical impossibility for a starting material with 99.5% isotopic enrichment to yield a final product where 99.5% of the molecules are the fully d5 version.[8] The probability of all five positions being deuterated is (0.995)^5, which equals approximately 97.5%. This distinction is crucial for setting correct specifications and for accurately interpreting mass spectrometry data.

Quality Attributes for Phenethicillin-d5 Internal Standard

The suitability of a Phenethicillin-d5 batch for use in regulated bioanalysis is determined by several key parameters, summarized below.

ParameterTypical SpecificationSignificanceAnalytical Technique
Chemical Purity > 98%Ensures that the response in the IS channel is from Phenethicillin-d5 and not chemical impurities.HPLC-UV, LC-MS
Isotopic Enrichment ≥ 99 atom % DHigh enrichment at each labeled site minimizes the formation of lower-mass isotopologues.NMR, High-Resolution MS
Isotopic Purity (d5) > 95% (Typical)The percentage of the desired d5 species. A higher value reduces potential cross-talk.High-Resolution MS
d0 Isotopologue < 0.1%The most critical isotopic impurity, as it directly contributes to the analyte signal.High-Resolution MS

Analytical Characterization: Methodologies and Protocols

A multi-technique approach is essential for the comprehensive characterization of deuterated compounds.[12] High-Resolution Mass Spectrometry (HRMS) is the primary tool for determining the distribution of isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal information on the location and extent of deuteration.[12][13]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Expertise & Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are indispensable for this analysis.[14][15] Their ability to resolve ions with very small mass differences is critical to separate the overlapping isotopic peaks of the different H/D isotopologues (e.g., the d4 and d5 species).[14][16] This high resolving power allows for the generation of an accurate Extracted Ion Chromatogram (EIC) for each isotopologue, from which their relative abundances can be calculated. Coupling HRMS with liquid chromatography (LC-HRMS) is the preferred workflow, as it separates the deuterated compound from any chemical impurities prior to mass analysis, ensuring that the measured isotopic profile is solely that of the compound of interest.[15]

Diagram 1: Isotopic Purity Workflow via LC-HRMS

Isotopic_Purity_Workflow Figure 1: Isotopic Purity Determination Workflow using LC-HRMS cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Phenethicillin-d5 in appropriate solvent LC UHPLC Separation (Isolate from impurities) Prep->LC ESI Electrospray Ionization (Generate ions) LC->ESI HRMS High-Resolution MS (e.g., Orbitrap, TOF) Resolve Isotopologues ESI->HRMS EIC Extract Ion Chromatograms (d0 to d5 species) HRMS->EIC Integrate Integrate Peak Areas EIC->Integrate Calculate Calculate Relative Abundance (% Isotopic Purity) Integrate->Calculate

Experimental Protocol: LC-HRMS for Isotopic Purity of Phenethicillin-d5

This protocol is a self-validating system; the high-resolution mass data allows for confirmation of the elemental composition, while the chromatographic separation ensures purity before analysis.

  • Standard Preparation:

    • Accurately prepare a stock solution of Phenethicillin-d5 Sodium Salt at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions: (Adapted from related penicillin analysis methods[17])

    • Instrument: UHPLC system.

    • Column: Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-Exactive Orbitrap or equivalent TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Resolution: ≥ 70,000 FWHM.

    • Scan Range: m/z 350-450.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

  • Data Analysis:

    • Identify the chromatographic peak for Phenethicillin.

    • From the mass spectrum corresponding to this peak, generate Extracted Ion Chromatograms (EICs) for each isotopologue. The theoretical m/z for the [M+H]⁺ ion of Phenethicillin is ~365.11. For Phenethicillin-d5, it is ~370.14.

      • d0: [C17H21N2O5S]⁺

      • d1: [C17H20DN2O5S]⁺

      • d2: [C17H19D2N2O5S]⁺

      • d3: [C17H18D3N2O5S]⁺

      • d4: [C17H17D4N2O5S]⁺

      • d5: [C17H16D5N2O5S]⁺

    • Integrate the peak area for each EIC.

    • Calculate the percentage of each isotopologue by dividing its individual area by the sum of all isotopologue areas. The isotopic purity is the percentage corresponding to the d5 species.

NMR Spectroscopy for Site-Specific Enrichment and Verification

Expertise & Causality: While MS excels at quantifying the overall distribution of isotopologues, NMR spectroscopy provides atomic-level detail about where the deuterium is incorporated and can be used to estimate the labeling efficiency (isotopic enrichment).[12] For highly deuterated compounds (>98 atom % D), conventional ¹H (proton) NMR becomes less informative due to weak signals.[18] In this context, ²H (deuterium) NMR is a powerful alternative. The experiment directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible.[18] By comparing the integrals of the deuterium signals to an internal standard of known concentration, a quantitative assessment of deuterium content can be made.[13]

Diagram 2: Relationship between Isotopic Enrichment and Species Abundance

Enrichment_vs_Purity Figure 2: Impact of Enrichment on Final Isotopologue Distribution Enrichment Isotopic Enrichment (e.g., 99.5% D at each of 5 sites) Prob_d5 P(d5) = 0.995^5 ~97.52% Enrichment->Prob_d5 Prob_d4 P(d4) = 5 * (0.995^4 * 0.005) ~2.45% Enrichment->Prob_d4 Prob_other P(d3, d2, d1, d0) < 0.03% Enrichment->Prob_other Distribution Resulting Species Abundance (Isotopic Purity Profile) Prob_d5->Distribution Prob_d4->Distribution Prob_other->Distribution

Experimental Protocol: Deuterium NMR (²H NMR)

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of Phenethicillin-d5 Sodium Salt.

    • Dissolve in a non-deuterated solvent (e.g., H₂O with a small amount of DMSO for solubility) in a 5 mm NMR tube. The use of a non-deuterated solvent is unconventional but effective for D-NMR as it eliminates solvent signals from the deuterium spectrum.[18]

  • NMR Instrument & Parameters:

    • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Nucleus: ²H.

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 or more).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • The resulting spectrum will show signals corresponding only to the deuterium atoms on the phenoxy group of Phenethicillin-d5.

    • The absence of unexpected signals confirms the correct labeling positions. The integration of the observed peaks provides a relative measure of the deuterium content at each site.

Conclusion: Ensuring Trustworthiness in Bioanalytical Data

The rigorous characterization of Phenethicillin-d5 is not merely an academic exercise; it is a prerequisite for generating reliable, high-quality bioanalytical data for regulatory submission. A well-characterized SIL-IS, with defined chemical and isotopic purity, forms the foundation of a robust and trustworthy quantitative assay. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can fully elucidate the isotopic profile of Phenethicillin-d5. This multi-faceted approach ensures that the internal standard performs its function correctly—to accurately and precisely correct for analytical variability—thereby guaranteeing the integrity of the pharmacokinetic data that informs critical decisions throughout the drug development lifecycle.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Lin, Z. J., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
  • MedchemExpress.com. (n.d.). Penicillin V-d5 | Stable Isotope.
  • Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Pharmaffiliates. (n.d.). Chemical Name : Phenethicillin-d5 Sodium Salt.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Hope, W., et al. (2021). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. PMC.
  • PubChem - NIH. (n.d.). Phenethicillin | C17H20N2O5S | CID 272833.
  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • Benchchem. (2025). A Researcher's Guide to Internal Standards: A Comparative Analysis of Penicillin V-d5.
  • Díaz-Bao, M., et al. (n.d.). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. PMC.
  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline.
  • Lone, N., et al. (2024). Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial infections. PMC.
  • Benchchem. (2025). A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis.
  • Schory, D. H., et al. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS.
  • FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • Baghel, U. S., et al. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • ResearchGate. (2025). Current bioanalytical methods for detection of penicillins | Request PDF.
  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Journal of Agricultural and Food Chemistry. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing.

Sources

A Researcher's Guide to Phenethicillin Sodium and its Deuterated Analog for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethicillin is a semi-synthetic, orally administered antibiotic belonging to the penicillin class of beta-lactam antibiotics.[1] It is effective against a range of Gram-positive bacteria and is used in the treatment of various infections.[1][2] For researchers and drug development professionals, accurate quantification of phenethicillin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This guide provides a detailed technical comparison between Phenethicillin sodium and its stable isotope-labeled counterpart, Phenethicillin-d5 sodium salt, highlighting their distinct roles and applications in modern bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PART 1: Physicochemical Properties and Structural Distinctions

Phenethicillin sodium and Phenethicillin-d5 sodium salt are chemically almost identical, with the key difference being the substitution of five hydrogen atoms with deuterium atoms in the phenoxyethyl side chain of the latter.[3] This seemingly minor alteration has significant implications for their use in analytical methodologies.

Table 1: Comparative Physicochemical Properties
PropertyPhenethicillin SodiumPhenethicillin-d5 Sodium Salt
Chemical Name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxo-2-phenoxypropyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt[2](2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxo-2-phenoxy-d5-propyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt
Molecular Formula C17H19N2NaO5S[2]C17D5H14N2NaO5S[3]
Molecular Weight 386.40 g/mol [4][5]391.43 g/mol [3][6]
CAS Number 30302-52-4[5][7]Not available (Unlabeled CAS: 30302-52-4)[3]
Appearance White or almost white crystalline powderWhite or almost white crystalline powder
Solubility Soluble in waterSoluble in water

The primary structural difference lies in the isotopic labeling of the phenoxy group, as illustrated in the following diagram.

G cluster_0 Phenethicillin cluster_1 Phenethicillin-d5 cluster_2 Key Difference Phen Phenoxyethyl Side Chain Penam 6-aminopenicillanic acid core Phen->Penam Amide Bond Phen_d5 Phenoxy-d5-ethyl Side Chain Penam_d5 6-aminopenicillanic acid core Phen_d5->Penam_d5 Amide Bond H Hydrogen Atoms (H) D Deuterium Atoms (D) H->D Isotopic Substitution

Caption: Structural relationship between Phenethicillin and its deuterated analog.

PART 2: The Role of Deuteration in Quantitative Bioanalysis

The introduction of deuterium atoms creates a stable isotope-labeled (SIL) internal standard, which is the gold standard for quantitative bioanalysis using isotope dilution mass spectrometry (IDMS).[8][9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample.[10][11] This standard, in our case Phenethicillin-d5 sodium salt, is chemically identical to the analyte of interest (Phenethicillin sodium) but has a different mass.[8]

The core principle is that the SIL internal standard behaves identically to the analyte throughout the entire analytical process, including sample preparation, extraction, and chromatographic separation.[8][12] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[8] Consequently, the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer remains constant, enabling highly accurate and precise quantification, irrespective of sample loss or matrix effects.[8][13]

G cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of Phenethicillin-d5 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Data Analysis (Ratio of Analyte/IS) MS->Data Result Accurate Quantification Data->Result

Caption: A typical bioanalytical workflow utilizing an internal standard.

PART 3: Comparative Analytical Profiles

While chromatographically similar, Phenethicillin and its d5 analog are readily distinguished by mass spectrometry.

Mass Spectrometry

In mass spectrometry, the 5 Dalton mass difference between Phenethicillin and Phenethicillin-d5 allows for their simultaneous detection and differentiation. This mass shift is the cornerstone of the IDMS technique.

Table 2: Expected Mass-to-Charge Ratios (m/z) in Negative Ion Mode
CompoundPrecursor Ion [M-H]⁻Key Fragment Ion
Phenethicillin ~385.1Varies based on collision energy
Phenethicillin-d5 ~390.1Varies based on collision energy

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The key is the consistent +5 Da mass shift.

Chromatography

Due to their nearly identical physicochemical properties, Phenethicillin and Phenethicillin-d5 co-elute under typical reversed-phase liquid chromatography (RPLC) conditions.[12][13] This co-elution is advantageous as it ensures that both compounds experience the same matrix effects at the same time, further enhancing the accuracy of quantification.[12][13]

PART 4: Experimental Protocol: Quantification of Phenethicillin in Human Plasma using LC-MS/MS

This section outlines a general, field-proven protocol for the quantification of Phenethicillin in human plasma.

Materials and Reagents
  • Phenethicillin sodium (analytical standard)[5]

  • Phenethicillin-d5 sodium salt (internal standard)[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Phenethicillin sodium and Phenethicillin-d5 sodium salt in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with the same solvent to prepare working solutions for calibration standards and quality controls.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of the Phenethicillin-d5 internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14][15]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]

  • Flow Rate: 0.3 mL/min.[14]

  • Injection Volume: 5 µL.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[16]

Data Analysis
  • Quantify Phenethicillin by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of Phenethicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

PART 5: Applications in Drug Development

The use of Phenethicillin-d5 sodium salt as an internal standard is critical in various stages of drug development:

  • Preclinical Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of Phenethicillin in animal models.

  • Clinical Pharmacokinetic Studies: To define the pharmacokinetic profile of Phenethicillin in humans, which is essential for dose selection and regulatory submissions.[17]

  • Bioequivalence Studies: To compare the bioavailability of a generic formulation of Phenethicillin to a reference product.

  • Therapeutic Drug Monitoring (TDM): In some clinical settings, TDM may be employed to optimize Phenethicillin dosage in individual patients.[14]

Conclusion

Phenethicillin sodium is the active pharmaceutical ingredient, while Phenethicillin-d5 sodium salt is an indispensable analytical tool. The use of a stable isotope-labeled internal standard like Phenethicillin-d5 is paramount for achieving the high levels of accuracy and precision required in regulated bioanalysis.[8] This technical guide has elucidated the fundamental differences between these two compounds and provided a practical framework for their application in quantitative LC-MS/MS assays, thereby supporting robust and reliable data generation in drug development and research.

References

  • Hahn, A., et al. (2018). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 9, 649. [Link]

  • Okor, R. O., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 8(11), 4485-4491. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Baghel, U. S., et al. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 1(1), 271-275. [Link]

  • Barco, S., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 100-108. [Link]

  • Inxight Drugs. PHENETHICILLIN POTASSIUM. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Pharmaffiliates. Chemical Name : Phenethicillin-d5 Sodium Salt. [Link]

  • U.S. Environmental Protection Agency. Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. [Link]

  • Gebru, E., et al. (2021). Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. International Journal of Analytical Chemistry, 2021, 8878327. [Link]

  • Díaz-Bao, M., et al. (2015). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Molecules, 20(7), 13031-13045. [Link]

  • Google Patents. CN101735244B - Method for preparing broad-spectrum penicillin antibiotic ticarcillin sodium.
  • Lee, H. R., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(7), 1380. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • Hope, W. W., et al. (2021). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. Clinical Pharmacology & Therapeutics, 110(6), 1633-1640. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Binhashim, N. H., et al. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography, 9, 1-11. [Link]

  • Ofori-Kwakye, K., et al. (2014). Simultaneous quantification of five penicillins and detection of penicilloic acid in single and combination dosage forms by RP-HPLC. West African Journal of Pharmacy, 25(1), 1-12. [Link]

  • Reddy, G. M., et al. (2006). Synthesis of process related compounds of Nafcillin sodium. ARKIVOC, 2006(xv), 61-67. [Link]

  • Alves, I. S. R., et al. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioequivalence studies. International Research Journal of Pharmacy, 3(11), 123-128. [Link]

  • Organic Syntheses. 7-aminotheophylline. [Link]

  • Prohaska, T. (2010). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). In Metrology in Chemistry and Biology: A Practical Approach. [Link]

  • MSD Manual Professional Edition. Penicillins - Infectious Disease. [Link]

  • Blazheyevskiy, M. Y., et al. (2016). Quantitative determination of phenoxymethylpenicillin using kinetic method. Journal of Chemical and Pharmaceutical Research, 8(8), 856-862. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Kumar, L., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2593. [Link]

  • Urology Textbook. Penicillin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • National Institute of Standards and Technology. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution. International Journal of Mass Spectrometry, 481, 116931. [Link]

  • DrugBank Online. Pheneticillin (Phenethicillin) : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

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Comprehensive Characterization and Analytical Applications of Phenethicillin-d5 Sodium: A Technical Guide for LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Phenethicillin is a semi-synthetic, acid-resistant


-lactam antibiotic widely used to treat susceptible Gram-positive bacterial infections. In modern pharmacokinetic (PK) profiling, therapeutic drug monitoring, and residue analysis, achieving high-fidelity quantification of phenethicillin in complex biological matrices (e.g., plasma, serum, or food products) is paramount.

To overcome the inherent variability of sample extraction and the matrix effects associated with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on Stable Isotope-Labeled Internal Standards (SIL-IS). Phenethicillin-d5 sodium salt represents the gold standard for these bioanalytical workflows. This whitepaper details its chemical identifiers, the mechanistic rationale behind its structural design, and field-proven protocols for its deployment.

Chemical Identity and Structural Parameters

The precise identification of reference materials is the first step in ensuring analytical integrity. Because Phenethicillin-d5 is a specialized isotopologue, it does not possess a distinct, globally assigned CAS number for the deuterated salt, and is typically cross-referenced against the unlabelled parent compound[1].

Table 1: Chemical Identifiers and Properties
ParameterValue / Description
Chemical Name Phenethicillin-d5 Sodium Salt
Synonyms

-Phenoxyethylpenicillin-d5 Sodium; Pheneticillin-d5 Sodium Salt
CAS Number Unassigned / NA (Unlabelled parent CAS: 30302-52-4) [1]
Molecular Formula

Molecular Weight 391.43 g/mol [1]
SMILES [2H]c1c([2H])c([2H])c(OC(C)C(=O)N[C@H]2C3SC(C)(C)C(=O)O[Na])c([2H])c1[2H][2]
InChI (Base) InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11... [2]
The Causality of Structural Design

The incorporation of five deuterium atoms (


) is not random; they are specifically localized on the phenoxy ring.
  • Resistance to Exchange: Aromatic

    
     bonds are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous or acidic environments. If the deuteriums were placed on the 
    
    
    
    -lactam nitrogen or carboxylic acid, they would rapidly exchange with protons in the LC mobile phase, destroying the mass shift.
  • Salt Formulation: The sodium salt formulation is deliberately chosen to maximize aqueous solubility. This allows researchers to prepare highly concentrated stock solutions in biological buffers without relying on harsh organic solvents that could prematurely denature plasma proteins upon spiking [4].

The Mechanistic Role of Phenethicillin-d5 in LC-MS/MS

In electrospray ionization (ESI), co-eluting matrix components (like endogenous phospholipids) compete with the analyte for charge droplets, leading to unpredictable ion suppression or enhancement.

Phenethicillin-d5 effectively neutralizes this variable. Because its physicochemical properties (lipophilicity, pKa) are virtually identical to unlabelled phenethicillin, the two compounds co-elute from the reversed-phase chromatography column at the exact same retention time [3]. Whatever matrix effects suppress the ionization of the target drug will suppress the deuterated standard to the exact same degree. By measuring the ratio of their signals rather than absolute peak areas, the mass spectrometer provides a self-correcting, absolute quantification [3].

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS/MS Analysis N1 Aliquot Biological Matrix (Plasma/Serum) N2 Spike SIL-IS (Phenethicillin-d5 Sodium) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 N4 Centrifugation & Supernatant Extraction N3->N4 N5 Chromatographic Co-elution (Analyte & d5-IS) N4->N5 N6 Electrospray Ionization (ESI) Matrix Effect Compensation N5->N6 N7 MRM Detection (Distinct m/z Transitions) N6->N7 N8 Ratio-Based Quantification (Analyte Area / IS Area) N7->N8

Caption: Bioanalytical workflow demonstrating how Phenethicillin-d5 compensates for matrix effects.

Step-by-Step Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It includes built-in quality control checks to verify extraction efficiency and instrument stability [4].

A. Reagent Preparation
  • Primary Stock Solution: Dissolve 1.0 mg of Phenethicillin-d5 sodium salt in 1.0 mL of 50:50 Methanol:Water (v/v) to yield a 1 mg/mL stock. Store at -20°C.

  • Working Internal Standard (IS) Solution: Dilute the stock solution with 0.1 M phosphate buffer (pH 7.0) to a final working concentration of 50 ng/mL [4].

B. Sample Extraction (Protein Precipitation)
  • Spiking: Transfer 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube. Add 20 µL of the Working IS Solution (Phenethicillin-d5). Causality: Spiking the IS directly into the raw matrix before any extraction ensures that any subsequent volumetric losses apply equally to both the analyte and the IS.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the tube. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS injection.

C. LC-MS/MS Parameters

Based on established analytical conditions for synthetic penicillins [5], the following parameters are recommended:

Table 2: Recommended LC-MS/MS Conditions
ParameterSetting / Condition
Column C18 Reversed-Phase (e.g., 2.0 mm I.D. x 150 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate buffer (adjusted to pH 4.0) [5]
Mobile Phase B 100% Acetonitrile [5]
Gradient 5% B to 80% B over 12 minutes [5]
Flow Rate 0.2 mL/min
Ionization Mode ESI Positive (+) or Negative (-) depending on sensitivity requirements [5]
D. Data Interpretation & Self-Validation

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. While exact transitions depend on the specific collision energy used, the mass shift will always be exactly +5 Da for the precursor ion and any product ion retaining the deuterated phenoxy ring [3].

Self-Validation Check: During data analysis, plot the absolute peak area of the Phenethicillin-d5 IS across all samples in the batch.

  • Acceptance Criterion: The IS area must not deviate by more than

    
     from the mean IS area of the calibration standards.
    
  • Causality: A sudden drop in the IS absolute area indicates severe localized ion suppression (a matrix effect anomaly) or a mis-injection, automatically flagging that specific sample as invalid despite the ratio-based calculation.

References

  • Pharmaffiliates. "Chemical Name : Phenethicillin-d5 Sodium Salt". Pharmaffiliates Catalogue. URL:[Link]

  • University of Florida. "LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites". UF Digital Collections. URL:[Link]

  • Shimadzu Corporation. "LC-MS Application Data Sheet No. 034: Analysis of penicillin analogs using LC-MS". Shimadzu Analytical Resources. URL:[Link]

Thermodynamic and Kinetic Profiling of Isotope-Labeled β-Lactam Antibiotics: A Mechanistic Framework

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Paradigm of Isotope Labeling

The persistent evolution of antimicrobial resistance (AMR), particularly through the expression of β-lactamases, necessitates a fundamental understanding of how β-lactam antibiotics interact with their targets. Isotope labeling (e.g.,


H, 

C,

N) of the β-lactam core provides a highly sensitive, non-perturbative method to probe these interactions.

By altering the reduced mass of specific bonds, heavy isotopes shift zero-point vibrational energies. While macroscopic equilibrium thermodynamics (such as binding affinity,


) remain largely unperturbed by these isotopic shifts, the kinetic rates of bond cleavage—particularly during β-lactamase-mediated hydrolysis—exhibit pronounced Kinetic Isotope Effects (KIEs)[1]. When coupled with Isothermal Titration Calorimetry (ITC) and Solid-State NMR (SSNMR), isotope labeling allows researchers to deconvolute enthalpic (

) and entropic (

) contributions at atomic resolution, mapping global phase transitions and thermodynamic properties in lipid environments[2].

Workflow A Isotope-Labeled β-Lactam (13C, 15N, 2H) C Isothermal Titration Calorimetry (ITC) A->C D Kinetic Isotope Effect (KIE) Assays A->D B Target Protein (e.g., NDM-1, PBPs) B->C B->D E Thermodynamic Profile (ΔH, ΔS, ΔG, Kd) C->E F Mechanistic Elucidation (Rate-limiting steps) D->F E->F

Experimental workflow for thermodynamic and kinetic profiling of labeled beta-lactams.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality of Experimental Choices

ITC is the gold standard for directly measuring the heat released or absorbed during biomolecular binding events[3]. In drug development, knowing the


 is insufficient; we must understand why a drug binds. Enthalpy-driven binding (

) typically indicates highly specific hydrogen bonding and van der Waals interactions, whereas entropy-driven binding (

) points to the hydrophobic effect and desolvation.

For example, ITC studies on the Class A β-lactamase CTX-M-15 reveal that its interaction with ampicillin displays a higher entropic but lower enthalpic effect compared to nitrocefin[4]. This thermodynamic signature suggests that the amine moiety in ampicillin restricts conformational flexibility within the active site, hindering hydrolytic efficiency[4]. Similarly, ITC has been utilized to determine the binding constant (


 = 380 nM) of the β-lactamase inhibitory protein (BLIP) to PC1 β-lactamase[5], and to evaluate the weak binding (

= 421 µM) of ticarcillin to S. aureus UDP-N-acetylglucosamine 2-epimerase[6].
Protocol 1: Self-Validating ITC Workflow for β-Lactam Binding

To ensure absolute data integrity, this protocol is designed as a self-validating system to eliminate artifacts from heat of dilution or buffer mismatch.

Step 1: Rigorous Sample Preparation

  • Dialyze the target protein (e.g., 10–20 µM CTX-M-15) exhaustively against the experimental buffer (e.g., 50 mM Tris, pH 7.0) for 24 hours at 4°C.

  • Dissolve the isotope-labeled β-lactam ligand (100–200 µM) directly into the final dialysate to ensure perfect buffer matching.

Step 2: Degassing and Loading

  • Degas both the protein and ligand solutions under a vacuum for 10 minutes at the exact experimental temperature (e.g., 25°C) to prevent microbubble formation, which causes catastrophic heat spikes.

  • Load the protein into the sample cell and the ligand into the titration syringe.

Step 3: Titration Execution

  • Set the stirring speed to 750 rpm.

  • Program a sequence of 20 injections (2 µL each), with an initial 0.5 µL purge injection.

  • Space injections by 120–150 seconds to allow the baseline to fully equilibrate.

Step 4: Self-Validation Checkpoint & Data Extraction

  • Validation: Perform a control titration of the ligand into the dialysate buffer (without protein). The heat generated here is the "heat of dilution."

  • System Check: The integration of the final 3–5 injections of the actual experiment must yield a heat value equal to the heat of dilution. If

    
    , the system has not reached saturation, or a secondary non-specific interaction is occurring, invalidating the 
    
    
    
    fit.
  • Analysis: Subtract the background heat and fit the integrated heats to an independent binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    using
    
    
    .

Kinetic Isotope Effects (KIE) and Hydrolytic Thermodynamics

Mechanistic Insights into Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) like NDM-1 utilize zinc ions to catalyze the hydrolysis of nearly all clinically relevant β-lactams. Determining the rate-limiting step of this hydrolysis is critical for designing transition-state analogs.

Quantum mechanical/molecular mechanical (QM/MM) MP2 calculations, supported by experimental kinetics, demonstrate that the rate-determining step for ampicillin hydrolysis by NDM-1 is the dissociation of the hydrolyzed ampicillin from the active site[1]. This step requires a proton transfer from a bridging neutral water molecule to the newly formed carboxylate group[1]. Because proton transfer is the bottleneck, conducting the reaction in deuterium oxide (


) yields a significant solvent hydrogen-deuterium KIE of 3.4, with a calculated activation free energy of 16.0 kcal/mol (aligning with experimental values of 13.7–14.7 kcal/mol)[1].

Mechanism S1 E-S Complex Formation S2 Nucleophilic Attack S1->S2 S3 C-N Bond Cleavage S2->S3 S4 Proton Transfer (KIE = 3.4) S3->S4 S5 Product Release S4->S5

Hydrolytic mechanism of NDM-1 highlighting the rate-limiting proton transfer step.

Protocol 2: Solvent H/D KIE Assay for β-Lactamase Hydrolysis

Step 1: Solvent Preparation and Isotope Exchange

  • Prepare identical buffers in

    
     and 
    
    
    
    (e.g., 50 mM HEPES).
  • Adjust the pD of the

    
     buffer using the glass electrode correction equation: 
    
    
    
    . This ensures the enzyme's ionization state is identical in both solvents.
  • Lyophilize the β-lactamase and reconstitute it in the

    
     buffer, allowing 2 hours for exchangeable protons to equilibrate.
    

Step 2: Kinetic Monitoring

  • Monitor the cleavage of the β-lactam ring spectrophotometrically (e.g., at 235 nm for ampicillin) at 25°C.

  • Measure initial velocities (

    
    ) across a range of substrate concentrations (0.1 
    
    
    
    to 10
    
    
    ) in both
    
    
    and
    
    
    .

Step 3: Self-Validation Checkpoint & KIE Calculation

  • Validation: Measure the uncatalyzed background hydrolysis rate (

    
    ) of the β-lactam in both 
    
    
    
    and
    
    
    without the enzyme.
  • System Check: The true enzymatic KIE is only valid if the background hydrolysis is subtracted. Calculate the corrected catalytic rate:

    
    .
    
  • Analysis: Calculate the KIE as the ratio of the corrected rates:

    
    . A KIE > 2 strongly implicates proton transfer in the rate-determining step[1].
    

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of various β-lactam interactions derived from calorimetric and kinetic assays.

Target ProteinLigand / AntibioticBinding Affinity (

)
Thermodynamic Signature (

/

)
Kinetic Isotope Effect (KIE)Reference
CTX-M-15 (Class A)AmpicillinEquivalent to NitrocefinLower

, Higher

N/A[4]
NDM-1 (Class B)AmpicillinN/A (Hydrolyzed)Activation Energy: ~14.7 kcal/mol3.4 (Solvent H/D)[1]
PC1 β-lactamase BLIP (Wild Type)380 nMN/AN/A[5]
SaMnaA Ticarcillin421 µMN/AN/A[6]
BSA CarbenicillinModulated by Ionic StrengthConformational changes observedN/A[3]

Conclusion

The integration of isotope labeling with advanced thermodynamic (ITC) and kinetic (KIE) profiling provides an uncompromising view into the molecular mechanics of β-lactam antibiotics. By understanding whether an interaction is driven by enthalpy or entropy[4], and by pinpointing the exact rate-limiting proton transfers during enzymatic degradation[1], drug development professionals can rationally engineer next-generation β-lactams and β-lactamase inhibitors that evade existing resistance mechanisms.

References

  • STRUCTURAL CHARACTERIZATION OF CLASS A β-LACTAMASE CTX-M-15 AND...
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: biorxiv.

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An In-depth Technical Guide to the Applications of Phenethicillin-d5 as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug development and biomedical research, the ability to accurately and reliably quantify therapeutic agents in complex biological matrices is paramount. For penicillin-class antibiotics like Phenethicillin, this precision is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. This technical guide provides an in-depth exploration of Phenethicillin-d5, a stable isotope-labeled (SIL) analog, and its role as the gold standard internal standard in quantitative bioanalysis. We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), provide detailed experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications, and discuss method validation according to stringent regulatory guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and defensible bioanalytical methods.

The Analytical Imperative for Phenethicillin Quantification

Phenethicillin is a beta-lactam antibiotic, a member of the penicillin family, that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It acts by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This disruption leads to a weakened cell wall and subsequent cell lysis, making it effective against susceptible gram-positive bacteria that cause infections of the mouth, throat, and respiratory tract.[1][3]

The clinical efficacy and safety of Phenethicillin are directly linked to its concentration profile in the body over time. Therefore, the accurate measurement of this drug in biological matrices such as plasma, serum, and urine is essential for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is fundamental during drug development.[4][5]

  • Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring concentrations are within the therapeutic window.

These applications demand analytical methods with the highest levels of accuracy, precision, and robustness. The inherent variability of biological samples and the complexity of the analytical process necessitate a strategy to account for potential errors. This is achieved through the use of an appropriate internal standard.

The Gold Standard: Isotope Dilution Mass Spectrometry and the Role of Phenethicillin-d5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity in bioanalysis.[6] However, its reliability hinges on the effective management of analytical variability.[7] The principle of isotope dilution mass spectrometry (IDMS) is the theoretical foundation for achieving the highest degree of accuracy in this context.[8][9]

IDMS involves adding a known quantity of an isotopically enriched version of the analyte—the stable isotope-labeled internal standard (SIL-IS)—to the sample at the earliest stage of preparation.[10][11] This SIL-IS, in our case Phenethicillin-d5, is chemically identical to the analyte (Phenethicillin) but has a different mass due to the replacement of five hydrogen atoms with deuterium.[12][13]

Key Advantages of Using a SIL-IS like Phenethicillin-d5:

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by an identical proportional loss of the SIL-IS.[7]

  • Compensation for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source. Because the SIL-IS has virtually identical physicochemical properties and retention time, it experiences the same matrix effects as the analyte, allowing for effective normalization.[14][15]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are corrected because quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant.[7][16]

A SIL-IS is the ideal internal standard because it behaves almost identically to the analyte throughout the entire analytical process, a feat that structurally similar but chemically distinct analog standards cannot achieve.[14][17]

Figure 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_0 Initial Sample cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis Analyte Analyte (Phenethicillin) Unknown Amount (Ax) SpikedSample Spiked Sample (Analyte + SIL-IS) Ratio = Ax / ISk Analyte->SpikedSample IS_source SIL-IS (Phenethicillin-d5) Known Amount (ISk) IS_source->SpikedSample Spiking Extraction Extraction / Cleanup (Analyte and SIL-IS lost proportionally) SpikedSample->Extraction Homogenization FinalExtract Final Extract (Analyte and SIL-IS amounts reduced) Extraction->FinalExtract LCMS Detection Measures Signal Ratio (Sr) FinalExtract->LCMS Conclusion Accurate Quantification Measured Signal Ratio (Sr) corresponds to the Initial Amount Ratio (Ax / ISk) LCMS->Conclusion

Caption: The Principle of Isotope Dilution Mass Spectrometry (IDMS).

Physicochemical Properties and Mass Spectrometric Profile

Phenethicillin-d5 is structurally identical to Phenethicillin, with the exception of five deuterium atoms on the phenoxy ring. This substitution provides a +5 Dalton mass shift, which is easily resolved by a mass spectrometer, while having a negligible effect on the molecule's chemical properties, such as its pKa, polarity, and chromatographic retention time.

Data Presentation: Expected MRM Transitions

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and monitoring a specific product ion generated through collision-induced dissociation (CID). The choice of product ion is critical for selectivity.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Rationale for Transition
Phenethicillin 365.1160.115-25Cleavage of the amide bond yielding the phenoxyacetyl moiety.
Phenethicillin 365.1176.120-30Cleavage yielding the 6-aminopenicillanic acid core.
Phenethicillin-d5 370.1165.115-25Corresponds to the deuterated phenoxyacetyl moiety.
Phenethicillin-d5 370.1176.120-30The 6-aminopenicillanic acid core fragment is unlabeled.

Note: Collision energies are instrument-dependent and require optimization.

Core Application: A Validated LC-MS/MS Workflow for Phenethicillin in Human Plasma

This section provides a representative, step-by-step protocol for the quantification of Phenethicillin in human plasma. The causality behind each step is explained to provide a deeper understanding of the methodology.

Experimental Protocol

1. Preparation of Standard and QC Solutions

  • Causality: Accurate standard solutions are the foundation of quantification. Using a separate weighing of the reference standard for Quality Control (QC) samples provides an independent check on the accuracy of the calibration curve.

  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Phenethicillin and Phenethicillin-d5 reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with a 50:50 acetonitrile/water mixture.

  • Intermediate Solutions: Perform serial dilutions of the stock solutions using 50:50 acetonitrile/water to create working solutions for spiking the calibration curve and QC samples. A typical working concentration for the Phenethicillin-d5 internal standard is 1 µg/mL.[18]

  • Calibration Standards & QCs: Spike blank, pooled human plasma with appropriate volumes of the Phenethicillin working solutions to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations (e.g., 30, 300, 800 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Causality: High concentrations of proteins in plasma can interfere with chromatography and foul the LC-MS system. Protein precipitation is a rapid and effective cleanup method. The SIL-IS is added before this step to ensure it experiences the same extraction inefficiencies as the analyte.

  • Procedure:

    • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Phenethicillin-d5 working solution (e.g., 1 µg/mL) to every tube except the blank matrix.[12]

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS System Configuration

  • Causality: Chromatographic separation is essential to resolve the analyte from other matrix components, which minimizes ion suppression and improves selectivity.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions: As defined in the table above.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage to achieve maximal stable signal for both analyte and IS.

4. Data Acquisition and Analysis

  • Causality: By plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards, a linear relationship is established. This allows for the back-calculation of the concentration in unknown samples.

  • Procedure:

    • Create a batch sequence in the instrument software including a blank, calibration curve, QCs, and unknown samples.

    • Integrate the peak areas for the Phenethicillin and Phenethicillin-d5 MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve using a weighted (1/x²) linear regression of the Peak Area Ratio vs. Concentration.

    • Determine the concentration of Phenethicillin in QCs and unknown samples using the regression equation from the calibration curve.

Figure 2: Bioanalytical Workflow using Phenethicillin-d5 start Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with Phenethicillin-d5 (Known Amount) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer lcms LC-MS/MS Analysis (MRM Mode) transfer->lcms data Data Processing: 1. Integrate Peak Areas 2. Calculate Area Ratio (Analyte/IS) lcms->data quant Quantification (Calculate concentration from Calibration Curve) data->quant

Caption: Bioanalytical Workflow using Phenethicillin-d5.

Method Validation: Ensuring Data Integrity

A bioanalytical method is not fit for purpose until it has been thoroughly validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20] The use of Phenethicillin-d5 is instrumental in meeting the stringent acceptance criteria for these validation parameters.[21]

Data Presentation: Key Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (FDA)[21]How Phenethicillin-d5 Ensures Success
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and metabolites.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix.The unique MRM transition is highly selective. Co-elution of IS and analyte confirms identity.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).The SIL-IS corrects for random and systematic errors throughout the process, dramatically improving both accuracy and precision.
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended analytical range.Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria.Normalization by the IS linearizes the response and extends the reliable dynamic range of the assay.
Recovery To assess the efficiency of the extraction process.Not required to be 100%, but must be consistent and reproducible.The SIL-IS is not used to correct for recovery, but its own consistent recovery demonstrates the stability of the extraction procedure.
Matrix Effect To evaluate the impact of the biological matrix on analyte ionization.The IS-normalized matrix factor should have a CV% ≤15%.As the SIL-IS experiences the same ionization suppression/enhancement, it effectively normalizes the matrix effect, leading to accurate results across different sources of matrix.
Stability To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).Analyte concentration should be within ±15% of the nominal concentration.The SIL-IS acts as a control during stability experiments, confirming that any observed degradation is due to analyte instability and not analytical variability.

Conclusion

Phenethicillin-d5 is an indispensable tool for the accurate and precise quantification of Phenethicillin in complex biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and shares near-identical physicochemical properties, making it the ideal choice for Isotope Dilution Mass Spectrometry.[7][12] Its use allows for the robust correction of variability arising from sample preparation, matrix effects, and instrumental fluctuations.[15] By incorporating Phenethicillin-d5 into an LC-MS/MS workflow, researchers and drug developers can generate high-quality, defensible data that meets stringent regulatory requirements for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The principles and protocols outlined in this guide provide a comprehensive framework for the successful implementation of this gold-standard analytical approach.

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A Technical Guide to the Synthesis of Deuterated Phenethicillin Sodium Salt for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethicillin is a semi-synthetic, orally bioavailable antibiotic of the penicillin class.[1][2] The strategic incorporation of deuterium into its molecular structure offers significant advantages for pharmaceutical research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[3] Deuterated analogues serve as invaluable tools, acting as internal standards for mass spectrometry and enabling detailed investigations into metabolic pathways and the kinetic isotope effect. This guide provides two robust and distinct synthetic pathways for preparing deuterated phenethicillin sodium salt, targeting either the aromatic side-chain or the α-aliphatic position. The methodologies are designed for reproducibility and are grounded in established chemical principles, providing researchers with a comprehensive framework for producing these critical analytical tools.

Introduction

The Pharmacological Significance of Phenethicillin

Phenethicillin (also known as phenoxyethylpenicillin) is a β-lactam antibiotic effective against a range of Gram-positive bacteria.[1][4] Like other penicillins, it functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[4] Its acid stability allows for oral administration, making it a useful option for treating infections of the respiratory tract and soft tissues.[1][2] While its clinical use has been largely superseded by broader-spectrum antibiotics, phenethicillin remains a fundamentally important structure for studying penicillin pharmacology and mechanisms of bacterial resistance.

The Role of Isotopic Labeling in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy in modern drug development.[3] This modification, while minimally altering the molecule's steric and electronic properties, can significantly impact its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site—a phenomenon known as the kinetic isotope effect. This can improve a drug's pharmacokinetic profile. Furthermore, deuterated compounds are essential as internal standards in quantitative bioanalysis using mass spectrometry, providing a precise and reliable method for tracking the parent compound in complex biological matrices.[5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of phenethicillin is a convergent process, typically involving the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated form of the 2-phenoxypropanoic acid side chain.[6][7] This modularity provides a clear and logical point for the introduction of deuterium.

Our strategy focuses on preparing deuterated analogues of the 2-phenoxypropanoic acid side-chain precursor. This approach is superior to attempting a late-stage H/D exchange on the fully assembled, and more fragile, penicillin molecule.[8] By modifying the stable side-chain precursor, we can ensure precise and high-yield deuterium incorporation without risking the degradation of the sensitive β-lactam ring.

Two primary pathways are presented:

  • Pathway I: Perdeuteration of the aromatic ring of the phenoxy group.

  • Pathway II: Selective deuteration at the α-carbon of the propanoic acid moiety.

The final step in both pathways is the coupling of the deuterated side chain with 6-APA, followed by conversion to the pharmaceutically relevant sodium salt.

G Phenethicillin_d Deuterated Phenethicillin Sodium Salt Coupling Amide Coupling & Salt Formation Phenethicillin_d->Coupling APA 6-Aminopenicillanic Acid (6-APA) Coupling->APA Core Nucleus Acyl_Chloride_d Deuterated 2-Phenoxypropanoyl Chloride Coupling->Acyl_Chloride_d Side Chain Activation Activation (e.g., SOCl2) Acyl_Chloride_d->Activation Carboxylic_Acid_d Deuterated 2-Phenoxypropanoic Acid Activation->Carboxylic_Acid_d Deuteration Deuteration Step Carboxylic_Acid_d->Deuteration Precursor Side-Chain Precursor (e.g., 2-Phenoxypropanoic Acid) Deuteration->Precursor

Caption: General Retrosynthetic Strategy.

Synthesis Pathway I: Aromatic Ring Deuteration (Phenethicillin-d5)

This pathway achieves perdeuteration of the phenyl ring on the phenoxy side chain, yielding (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-(phenoxy-d5)propanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Rationale and Mechanistic Considerations

The hydrogen atoms on an aromatic ring can be exchanged for deuterium via an electrophilic aromatic substitution (EAS) reaction.[9] Using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), creates a high concentration of D+ electrophiles, which effectively replace the aromatic protons. This method is robust for phenol and its derivatives.

Step-by-Step Synthesis
  • Synthesis of Phenol-d6: Phenol is subjected to H/D exchange using D₂SO₄ in D₂O under heat to replace all five aromatic protons and the hydroxyl proton.

  • Synthesis of Ethyl 2-(Phenoxy-d5)propanoate: The resulting phenol-d6 is alkylated with ethyl 2-bromopropionate via a Williamson ether synthesis. The basic conditions will remove the deuterated hydroxyl proton, but the five C-D bonds on the ring remain intact.

  • Synthesis of 2-(Phenoxy-d5)propanoic Acid: The ethyl ester is hydrolyzed under basic conditions (e.g., with NaOD in D₂O to prevent back-exchange), followed by acidification (with DCl in D₂O) to yield the deuterated carboxylic acid.

  • Activation to 2-(Phenoxy-d5)propanoyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).[10]

  • Coupling with 6-APA: The deuterated acyl chloride is reacted with 6-aminopenicillanic acid (6-APA) in an inert solvent with a non-nucleophilic base to form the phenethicillin-d5 free acid.[6]

  • Formation of Sodium Salt: The purified free acid is treated with a sodium source, such as sodium bicarbonate or sodium 2-ethylhexanoate, to yield the final sodium salt.

G A Phenol B Phenol-d6 A->B D2SO4 / D2O C Ethyl 2-(Phenoxy-d5) propanoate B->C Ethyl 2-bromopropionate K2CO3 D 2-(Phenoxy-d5) propanoic Acid C->D 1. NaOD, D2O 2. DCl E 2-(Phenoxy-d5) propanoyl Chloride D->E SOCl2 F Phenethicillin-d5 Sodium Salt E->F Coupling & Salt Formation G 6-APA

Caption: Workflow for Aromatic Deuteration.

Detailed Experimental Protocol: Synthesis of Phenethicillin-d5 Sodium Salt

Step 1: Synthesis of 2-(Phenoxy-d5)propanoic Acid

  • Reaction Setup: In a sealed, heavy-walled glass reactor, combine phenol (1.0 eq) with deuterium oxide (D₂O, 10 vol) and deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 0.2 eq).

  • Deuteration: Heat the mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the reaction by ¹H NMR for the disappearance of the aromatic signals.

  • Workup: Cool the reaction mixture and carefully neutralize with solid sodium carbonate. Extract the resulting phenol-d6 with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Ether Synthesis: Dissolve the crude phenol-d6 in dry acetone. Add anhydrous potassium carbonate (1.5 eq) and ethyl 2-bromopropionate (1.1 eq). Reflux the mixture for 12-18 hours.

  • Purification: After cooling, filter off the salts and evaporate the solvent. Purify the resulting crude ester by vacuum distillation to yield ethyl 2-(phenoxy-d5)propanoate.

  • Hydrolysis: Dissolve the purified ester in a solution of sodium deuteroxide (NaOD, 1.2 eq) in D₂O. Stir at 50 °C until saponification is complete (monitor by TLC).

  • Isolation: Cool the mixture and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2 with deuterated hydrochloric acid (DCl in D₂O). Extract the product with dichloromethane, dry over Na₂SO₄, and evaporate the solvent to yield 2-(phenoxy-d5)propanoic acid as a solid.

Step 2: Acylation and Salt Formation

  • Activation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-(phenoxy-d5)propanoic acid (1.0 eq) in dry dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove excess SOCl₂ and solvent under vacuum.

  • Coupling: In a separate flask, suspend 6-APA (1.05 eq) in dry dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq). Slowly add a solution of the crude 2-(phenoxy-d5)propanoyl chloride in dichloromethane. Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Workup: Quench the reaction with cold water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude phenethicillin-d5 acid in ethyl acetate. Add a solution of sodium 2-ethylhexanoate (1.0 eq) in ethyl acetate dropwise with vigorous stirring.

  • Purification: Collect the resulting precipitate by filtration, wash with cold ethyl acetate and then diethyl ether, and dry under high vacuum to afford the final product.

ParameterExpected ValueMethod
Molecular Weight 369.45 (for free acid)-
Mass Spectrum (ESI+) m/z 370.1 [M+H]⁺, 392.1 [M+Na]⁺LC-MS
¹H NMR Absence of signals in the aromatic region (δ 6.8-7.4 ppm)NMR Spectroscopy
Isotopic Purity >98% d5High-Res Mass Spec

Synthesis Pathway II: α-Aliphatic Deuteration (Phenethicillin-α-d1)

This pathway introduces a single deuterium atom at the α-position of the propanoyl side chain, yielding (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-deutero-2-phenoxypropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Rationale and Mechanistic Considerations

Deuterating a non-acidic C-H bond, such as the one α to a carboxyl group, requires specific conditions. While traditional base-catalyzed enolization can work, it can be slow and require harsh conditions. A more modern and efficient approach involves the palladium-catalyzed H/D exchange.[5] This method utilizes a palladium catalyst to facilitate the reversible activation of the C-H bond, allowing for exchange with a deuterium source like D₂O. This reaction can often be performed under milder conditions than classic methods.[11]

Step-by-Step Synthesis
  • Synthesis of 2-Phenoxypropanoic Acid: This non-deuterated precursor is synthesized via the standard Williamson ether synthesis from phenol and ethyl 2-bromopropionate, followed by hydrolysis.

  • Catalytic H/D Exchange: The 2-phenoxypropanoic acid is subjected to palladium-catalyzed H/D exchange. This typically involves a palladium salt (e.g., Pd(OAc)₂) and a ligand in a deuterated solvent system (e.g., D₂O with a co-solvent) under an inert atmosphere.

  • Activation to 2-Deutero-2-phenoxypropanoyl Chloride: The resulting α-deuterated acid is converted to its acyl chloride with thionyl chloride.

  • Coupling with 6-APA: The deuterated acyl chloride is coupled with 6-APA.

  • Formation of Sodium Salt: The final product is converted to its sodium salt.

G A 2-Phenoxypropanoic Acid B 2-Deutero-2- phenoxypropanoic Acid A->B Pd(OAc)2 cat. D2O, Heat C 2-Deutero-2- phenoxypropanoyl Chloride B->C SOCl2 D Phenethicillin-α-d1 Sodium Salt C->D Coupling & Salt Formation E 6-APA

Caption: Workflow for α-Aliphatic Deuteration.

Detailed Experimental Protocol: Synthesis of Phenethicillin-α-d1 Sodium Salt

Step 1: Catalytic H/D Exchange

  • Reaction Setup: To a pressure-rated vial, add 2-phenoxypropanoic acid (1.0 eq), Palladium(II) acetate (0.05 eq), and D₂O (20 vol).

  • Deuteration: Seal the vial under an argon atmosphere and heat to 100-110 °C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Acidify with 1M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-deutero-2-phenoxypropanoic acid can be purified by column chromatography or recrystallization. Confirm deuterium incorporation by ¹H NMR (disappearance or significant reduction of the α-proton signal) and mass spectrometry.

Step 2: Acylation and Salt Formation

  • Activation: Convert the purified 2-deutero-2-phenoxypropanoic acid to the acyl chloride using thionyl chloride as described in Pathway I (Section 3.3, Step 2).

  • Coupling, Workup, and Salt Formation: Follow the procedures exactly as described in Pathway I (Section 3.3, Step 2) to couple the deuterated acyl chloride with 6-APA and subsequently form the sodium salt.

ParameterExpected ValueMethod
Molecular Weight 365.43 (for free acid)-
Mass Spectrum (ESI+) m/z 366.1 [M+H]⁺, 388.1 [M+Na]⁺LC-MS
¹H NMR Disappearance/reduction of the quartet signal for the α-protonNMR Spectroscopy
Isotopic Purity >95% d1High-Res Mass Spec

References

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Methodological & Application

Application Note: Advanced Sample Preparation for Phenethicillin-d5 Extraction from Bovine Milk

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Monitoring beta-lactam antibiotics, such as phenethicillin, in bovine milk is a critical regulatory requirement to prevent antimicrobial resistance and allergic reactions in consumers. However, the quantification of beta-lactams in milk presents significant analytical challenges. Milk is a complex matrix rich in proteins, lipids, and divalent cations (Ca²⁺, Mg²⁺) that can interfere with extraction and cause severe during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Furthermore, the beta-lactam ring is highly susceptible to 1[1].

To achieve reliable quantification, this protocol utilizes2 as an isotopically labeled internal standard (IS)[2]. By spiking the milk sample with Phenethicillin-d5 prior to extraction, any analyte loss during sample preparation or signal variation due to matrix effects is perfectly normalized, establishing a self-validating analytical system.

Scientific Rationale & Causality

A robust extraction protocol must address the specific chemical vulnerabilities of the analyte and the matrix. This method relies on three mechanistic pillars:

  • Matrix Decomplexation (Na₂EDTA-McIlvaine Buffer): Milk contains high concentrations of calcium, which can chelate beta-lactam antibiotics, trapping them in the matrix. The addition of Na₂EDTA 3, freeing the phenethicillin[3]. Simultaneously, the McIlvaine buffer stabilizes the sample at pH 4.0–4.5. This specific pH window is critical because it4 of the unstable beta-lactam ring while keeping the acidic analyte in a neutral state for optimal organic extraction[4].

  • Protein Precipitation: Cold acetonitrile (ACN) is used to denature and precipitate caseins and whey proteins. ACN is preferred over strong acids (like Trichloroacetic acid) because 5[5].

  • Solid-Phase Extraction (SPE) Clean-up: An Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge is employed. Because milk extracts contain residual phospholipids that cause massive ion suppression in the ESI source, the SPE step and phenethicillin-d5 while washing away polar matrix components, followed by elution of the purified analytes.

Materials and Reagents

  • Standards: Phenethicillin sodium salt, Phenethicillin-d5 sodium salt (IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water (18.2 MΩ·cm).

  • Buffers: 0.1 M Na₂EDTA-McIlvaine buffer (pH 4.0).

  • Consumables: Oasis HLB SPE Cartridges (60 mg, 3 cc), 15 mL polypropylene centrifuge tubes.

Step-by-Step Experimental Protocol

Step 1: Sample Aliquoting and IS Spiking

  • Transfer 5.0 mL of homogenized whole bovine milk into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of Phenethicillin-d5 working solution (100 ng/mL in water).

  • Vortex for 30 seconds and allow the sample to equilibrate at room temperature for 15 minutes. Reasoning: Equilibration ensures the IS binds to the milk matrix in the exact same manner as the endogenous analyte, creating a self-validating recovery system.

Step 2: Chelation and pH Adjustment

  • Add 5.0 mL of 0.1 M Na₂EDTA-McIlvaine buffer (pH 4.0) to the spiked milk.

  • Vortex vigorously for 1 minute. Reasoning: EDTA strips calcium from the matrix, preventing analyte-metal complexation, while the 6 to protect the beta-lactam ring[6].

Step 3: Protein Precipitation and Defatting

  • Add 5.0 mL of cold Acetonitrile (4°C) to the mixture.

  • Shake mechanically for 5 minutes to maximize protein denaturation.

  • Centrifuge at 6000 rpm (approx. 4000 × g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube, avoiding the upper lipid layer and the bottom protein pellet.

Step 4: Solid-Phase Extraction (SPE) Clean-up

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of Ultrapure Water through the Oasis HLB cartridge using a vacuum manifold (flow rate ~1 drop/sec).

  • Loading: Load the supernatant from Step 3 onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to remove polar interferences and residual salts. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analytes with 3 mL of Acetonitrile into a clean glass collection vial.

Step 5: Concentration and Reconstitution

  • Evaporate the eluate to near dryness under a gentle stream of Nitrogen (N₂) at 40°C. Caution: Do not over-dry, as beta-lactams can degrade upon prolonged exposure to heat and dry gas.

  • Reconstitute the residue in 0.5 mL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex for 30 seconds, filter through a 0.22 µm PTFE syringe filter, and transfer to an LC vial for analysis.

Data Presentation

Table 1: Physicochemical Properties & MRM Transitions

Analyte Formula Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV)
Phenethicillin C₁₇H₂₀N₂O₅S 365.1 160.1, 114.0 15, 25

| Phenethicillin-d5 | C₁₇H₁₅D₅N₂O₅S | 370.1 | 165.1, 114.0 | 15, 25 |

Table 2: Typical Method Performance Metrics in Bovine Milk

Parameter Phenethicillin Phenethicillin-d5 (IS)
Extraction Recovery 85 - 92% 86 - 93%
Matrix Effect (Ion Suppression) -15% -14%
Limit of Quantification (LOQ) 1.0 ng/mL N/A (Spiked at 10 ng/mL)

| Intra-day Precision (RSD) | < 6% | < 5% |

Workflow Visualization

Workflow Milk Bovine Milk Sample (5 mL) Spiking IS Spiking Add Phenethicillin-d5 Milk->Spiking Buffer Chelation & pH Adjustment Na2EDTA-McIlvaine Buffer Spiking->Buffer Precipitation Protein Precipitation Cold Acetonitrile & Centrifuge Buffer->Precipitation SPE SPE Clean-up Oasis HLB Cartridge Precipitation->SPE Elution Elution & Reconstitution Dry under N2, add Mobile Phase SPE->Elution LCMS LC-MS/MS Analysis MRM Quantification Elution->LCMS

Caption: Workflow for the extraction and clean-up of Phenethicillin-d5 from bovine milk.

References

  • Waters Corporation. "Multiresidue LC-MS/MS Screening of Veterinary Drugs in Milk Using the Ostro Pass-through Sample Preparation Plate."

  • Waters Corporation. "A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk."

  • ResearchGate. "Determination of Beta-Lactam residues in milk by high performance liquid chromatography." 1

  • LGC Standards. "Phenethicillin-d5 Sodium Salt." 2

  • ResearchGate. "Determination of Beta-Lactam residues in milk by high performance liquid chromatography (Buffer Analysis)." 6

  • Unite.edu.mk. "Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry." 3

  • Auctores. "HPLC-DAD multi-residue method for determination of florfenicol, penicillin and tetracycline residues in raw cow milk." 4

  • MDPI. "Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis." 5

Sources

Optimizing HPLC Gradients for the Separation of Phenethicillin-d5 Sodium Salt: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the robust separation of Phenethicillin-d5 sodium salt. As an isotopically labeled internal standard, its chromatographic behavior is critical for the accurate quantification of Phenethicillin in various matrices. This document moves beyond a simple recitation of methods, delving into the rationale behind experimental choices, and establishing a self-validating protocol to ensure data integrity and reproducibility. We will explore the foundational principles of reversed-phase chromatography, systematic gradient optimization, and rigorous system suitability testing, all supported by authoritative references.

Introduction: The Analytical Challenge

Phenethicillin is a semisynthetic penicillin antibiotic characterized by its β-lactam ring fused to a thiazolidine ring.[1][2] It is primarily effective against Gram-positive bacteria.[2] In pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards, such as Phenethicillin-d5 sodium salt, are indispensable for correcting for matrix effects and variability in sample processing and instrument response.[3] The structural similarity between the analyte and its deuterated analog necessitates a highly selective and robust HPLC method to ensure baseline separation from the parent compound and any potential impurities or matrix components.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of penicillin-class antibiotics due to its versatility and ability to handle the polar nature of these compounds.[4][5] Gradient elution, where the mobile phase composition is altered during the chromatographic run, is often essential for achieving optimal separation of complex mixtures or for analytes with a wide range of polarities.[6][7] This application note will systematically guide the user through the process of developing and optimizing a gradient RP-HPLC method for Phenethicillin-d5 sodium salt.

Foundational Principles: Reversed-Phase Chromatography for Polar Analytes

RP-HPLC separates compounds based on their hydrophobicity.[8] A non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, retains hydrophobic compounds more strongly, while a polar mobile phase facilitates their elution.[4][9] Penicillins, being relatively polar molecules, can present a challenge in achieving adequate retention on traditional C18 columns.[9][10]

Several strategies can be employed to enhance the retention and improve the peak shape of polar compounds like Phenethicillin:

  • Mobile Phase pH Control: The carboxylic acid moiety in the penicillin structure has a pKa of approximately 2.73.[1] Adjusting the mobile phase pH to be at least one to two units below the pKa (e.g., pH 2.5-3.5) will suppress the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on the reversed-phase column.[6] Acidic modifiers like formic acid, trifluoroacetic acid (TFA), or phosphate buffers are commonly used for this purpose.[3][11]

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[4] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths, while methanol can provide different selectivity. The choice of organic modifier and its concentration directly influences the retention time and resolution of the analytes.

  • Column Chemistry: While C18 columns are a good starting point, other stationary phase chemistries can be considered.[8] Columns with polar-endcapping or those specifically designed for polar analytes may offer improved peak shape and retention.[10]

Systematic Approach to Gradient Optimization

A systematic approach to gradient optimization is crucial for developing a robust and reliable HPLC method. The following workflow outlines a logical progression from initial scouting to final method refinement.

Figure 1: Systematic workflow for HPLC gradient optimization.

Experimental Protocol: Gradient Development

This protocol provides a step-by-step guide to developing an optimized gradient method for Phenethicillin-d5 sodium salt.

3.1.1. Materials and Instrumentation

  • HPLC System: A binary HPLC system with a UV detector is suitable. A system with a quaternary pump can also be used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals:

    • Phenethicillin-d5 sodium salt reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid (or other suitable acidifier)

  • Sample Preparation:

    • Prepare a stock solution of Phenethicillin-d5 sodium salt in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Further dilute the stock solution to a working concentration appropriate for UV detection (e.g., 10-20 µg/mL).

3.1.2. Initial Scouting Gradient

The goal of the scouting gradient is to determine the approximate organic solvent concentration required to elute the analyte.

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 230 nmPenicillins generally exhibit good absorbance around 210-230 nm.[6]
Injection Volume 10 µLA typical injection volume.
Gradient Program 5% to 95% B over 20 minutesA broad gradient to cover a wide polarity range.

3.1.3. Analysis of Scouting Run and Gradient Refinement

After the initial scouting run, analyze the chromatogram to determine the retention time of Phenethicillin-d5 sodium salt. This will allow you to narrow the gradient range and optimize the separation.

  • Example: If the analyte elutes at 12 minutes in the 5-95% B over 20-minute gradient, you can calculate the approximate %B at elution. This information is then used to design a more focused gradient.

A more focused gradient could be, for example, from 20% to 50% B over 10 minutes. This will increase the resolution around the analyte of interest. Further adjustments to the gradient slope (%B change per minute) can be made to fine-tune the separation from any co-eluting peaks.

Final Optimized Gradient Method (Example)

The following table presents an example of a final, optimized gradient method. The actual optimal conditions will depend on the specific column and HPLC system used.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.07030Initial
10.04060Linear
10.17030Step
15.07030Re-equilibration

System Suitability: Ensuring Method Performance

System Suitability Testing (SST) is a critical component of any analytical method and is required by regulatory bodies.[12] SST verifies that the chromatographic system is performing adequately on the day of analysis.[13][14]

Figure 2: Key parameters and acceptance criteria for System Suitability Testing.

Protocol: System Suitability Testing
  • Prepare a system suitability solution containing Phenethicillin-d5 sodium salt. If available, also include the parent compound (Phenethicillin) and a known impurity to assess resolution.

  • Inject the system suitability solution five or six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): A measure of peak symmetry. The USP recommendation is a tailing factor of ≤ 2.[13][15]

    • Repeatability (Precision): The relative standard deviation (%RSD) of the peak areas and retention times from the replicate injections. The USP generally requires an RSD of < 2% for peak areas.[13][15]

    • Resolution (Rs): The degree of separation between adjacent peaks. A resolution of > 2 is generally considered baseline separation.[13][15]

Table of System Suitability Parameters and Typical Acceptance Criteria

Parameter Acceptance Criteria (based on USP) Rationale
Tailing Factor (Tf) ≤ 2.0Ensures symmetrical peaks for accurate integration.[15]
Repeatability of Peak Area (%RSD) < 2.0% (for n≥5)Demonstrates the precision of the analytical system.[15]
Resolution (Rs) > 2.0 (between Phenethicillin-d5 and any adjacent peak)Guarantees the analyte is free from interference.[13]

Conclusion

This application note has provided a detailed and scientifically grounded framework for the optimization of HPLC gradients for the separation of Phenethicillin-d5 sodium salt. By following a systematic approach that encompasses foundational chromatographic principles, methodical gradient development, and rigorous system suitability testing, researchers can develop robust and reliable analytical methods. The causality behind each experimental choice has been explained to empower the user to adapt and troubleshoot the method for their specific needs. Adherence to these protocols will ensure the generation of high-quality, reproducible data that meets the stringent requirements of the pharmaceutical industry.

References

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. MTC USA.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. MTC USA.
  • Abdel Hameed, E. A., et al. (2016). Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. RSC Publishing.
  • MDPI. (2025). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. MDPI.
  • Wikipedia. (n.d.).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Trends in Sample Preparation for the HPLC Determination of Penicillins in Biofluids. (n.d.).
  • MicroChems Experiments. (2021).
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (n.d.). PMC.
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. (n.d.). PMC.
  • BenchChem. (2025).
  • ECA Academy. (2014).
  • Determination of antibiotic residues in bovine milk by HPLC-DAD and assessment of human health risks in Northwestern Himalayan region, India. (2021). PMC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
  • Qualls, T., et al. (2017). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?
  • Pharmaffiliates. (n.d.). Chemical Name : Phenethicillin-d5 Sodium Salt.
  • MedKoo Biosciences. (n.d.). Phenethicillin sodium salt | CAS# 30302-52-4 | Antibiotic. MedKoo Biosciences.
  • MedChemExpress. (n.d.). Phenethicillin sodium (Pheneticillin sodium) | Antimicrobial Agent. MedChemExpress.
  • An HPLC procedure for monitoring penicillin G ferment
  • National Center for Biotechnology Inform
  • Overview of Chromatographic Methods of Analysis of Penicillins in Food M
  • Santa Cruz Biotechnology. (n.d.). Phenethicillin Sodium Salt | CAS 30302-52-4. SCBT.

Sources

Application Note: Quantitative Analysis of Phenethicillin Residues in Meat by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The monitoring of veterinary drug residues in food products of animal origin is paramount for safeguarding public health. Phenethicillin, a β-lactam antibiotic, is used in veterinary medicine to treat and prevent bacterial infections. However, its residues in meat can pose health risks to consumers, including allergic reactions and the potential contribution to antimicrobial resistance.[1][2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to control the levels of these compounds in the food supply.[3]

Quantifying trace-level antibiotic residues in complex biological matrices like meat presents a significant analytical challenge due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[4] To overcome this, the gold-standard analytical approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][6] This application note details a robust, sensitive, and highly accurate method for the quantification of phenethicillin in various meat tissues (e.g., muscle, liver, kidney).

The core of this method's accuracy lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). By adding a known quantity of a stable, isotopically labeled version of the analyte—phenethicillin-d5—at the initial stage of sample preparation, it serves as an ideal internal standard.[7][8] This deuterated standard behaves nearly identically to the native phenethicillin throughout extraction, cleanup, and ionization, effectively compensating for any procedural losses or matrix-induced signal variations.[9] The final quantification is based on the ratio of the native analyte to its labeled counterpart, ensuring unparalleled data integrity and confidence in the results.[7]

Principle of the Analytical Workflow

The methodology is centered around the addition of a deuterated internal standard (Phenethicillin-d5) to a homogenized meat sample. This "spiked" sample then undergoes a liquid extraction process using acetonitrile to isolate the analytes and precipitate proteins. The resulting extract is subjected to a cleanup and concentration step using Solid-Phase Extraction (SPE) to remove interfering matrix components. The purified extract is then analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides the high selectivity and sensitivity required for trace-level quantification.

G cluster_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis A 1. Weigh 2g of Homogenized Meat B 2. Spike with Known Amount of Phenethicillin-d5 IS A->B C 3. Add Acetonitrile, Vortex, and Centrifuge B->C D 4. Collect Supernatant C->D E 5. SPE Cartridge (Condition, Load, Wash) D->E F 6. Elute Analytes E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. LC-MS/MS Analysis (MRM Mode) H->I J 10. Data Processing & Quantification I->J G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision LOQ Limit of Quantification Validation->LOQ Stability Stability Validation->Stability

Sources

Using Phenethicillin-d5 sodium for environmental water testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of β-Lactam Antibiotic Residues in Environmental Water Using Phenethicillin-d5 Sodium as an Isotope-Labeled Internal Standard

Executive Summary As a Senior Application Scientist, I have designed this protocol to address the profound analytical challenges of quantifying trace-level β-lactam antibiotics in complex environmental matrices. By integrating Phenethicillin-d5 sodium as an Isotope-Labeled Internal Standard (ILIS) within a Solid-Phase Extraction (SPE) and LC-MS/MS workflow, this methodology establishes a self-validating system. It inherently corrects for both the rapid pre-analytical degradation of the β-lactam ring and severe matrix-induced ionization suppression, ensuring robust, high-fidelity quantification.

Mechanistic Rationale: The β-Lactam Challenge

The continuous discharge of β-lactam antibiotics into wastewater and surface waters poses a significant ecological risk, necessitating highly sensitive detection methods capable of reaching limits of detection (LOD) in the 1[1]. However, analysts face two critical hurdles:

  • Chemical Instability: β-lactams are notoriously unstable. The strained four-membered β-lactam ring is highly susceptible to 2[2]. This hydrolysis occurs even faster in unpreserved tap water and environmental samples than in controlled solutions[3].

  • Matrix Effects: Environmental waters contain hundreds of co-eluting organic and inorganic pollutants[2]. During electrospray ionization (ESI), these background matrices compete for charge, leading to unpredictable signal suppression.

To build a trustworthy, self-validating assay, we must employ Isotope Dilution Mass Spectrometry (IDMS) .

Physicochemical Profiling of Phenethicillin-d5

Phenethicillin-d5 sodium salt is the deuterium-labeled analogue of the native antibiotic phenethicillin. The strategic placement of five deuterium atoms on the phenyl ring provides a +5 Da mass shift, which is critical for mass spectrometric differentiation.

Table 1: Physicochemical Properties for Mass Spectrometry

Property Phenethicillin (Native) Phenethicillin-d5 Sodium (ILIS)
Molecular Formula C₁₇H₂₀N₂O₅S C₁₇D₅H₁₄N₂NaO₅S
Exact Mass 4[4] 5[5]
Monoisotopic Mass (Free Acid) 364.109 Da 369.141 Da

| Role in Workflow | Target Analyte | Isotope-Labeled Internal Standard |

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

The scientific integrity of this protocol relies on the causality of co-elution. Because the deuterium label does not alter the molecule's polarity, Phenethicillin-d5 elutes from the UHPLC column at the exact same retention time as native phenethicillin.

When the chromatographic droplet enters the ESI source, both the target analyte and the ILIS experience the exact same micro-environment of matrix interferents. If matrix suppression reduces the ionization efficiency by 50%, both signals drop symmetrically. Consequently, the ratio of their MS/MS peak areas remains perfectly constant. By spiking the ILIS into the raw water sample before extraction, it also acts as a surrogate, correcting for any physical losses or hydrolysis that occur during sample preparation.

IDMS_Mechanism cluster_0 Matrix Effect in ESI Source N1 Target Analyte (Native β-Lactam) N4 Identical Ionization Suppression/Enhancement N1->N4 N2 Internal Standard (Phenethicillin-d5) N2->N4 N3 Co-eluting Matrix (Organic Matter) N3->N4 Interferes N5 Constant Ratio (Area_Target / Area_ILIS) N4->N5 N6 Accurate Absolute Quantification N5->N6

Fig 1. Mechanism of Isotope Dilution Mass Spectrometry mitigating matrix effects during ESI.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high extraction efficiencies, which typically range between6[6].

Step 4.1: Sample Collection & Preservation

Causality: Immediate preservation prevents the rapid hydrolysis of the β-lactam ring[3].

  • Collect 500 mL of environmental water in amber glass bottles to prevent photodegradation.

  • Immediately adjust the pH to 6.5–7.0 using dilute HCl or NaOH.

  • Store samples at 4°C and process within 48 hours.

Step 4.2: ILIS Spiking (The Self-Validation Step)
  • Prepare a working solution of Phenethicillin-d5 sodium (100 µg/L in LC-MS grade methanol).

  • Spike 50 µL of the ILIS working solution into the 500 mL water sample (Final ILIS concentration: 10 ng/L).

  • Stir gently for 10 minutes to ensure complete homogenization.

Step 4.3: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 5 mL of methanol followed by 5 mL of ultrapure water through an Oasis HLB cartridge (or equivalent tandem SPE system[6]) at 2 mL/min.

  • Loading: Load the spiked water sample through the cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar interferences. Dry the cartridge under a vacuum for 10 minutes.

  • Elution: Elute the target analytes and ILIS with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 4.4: UHPLC-ESI-MS/MS Analysis
  • Inject 10 µL of the reconstituted sample into the UHPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Execute a gradient elution from 5% B to 95% B over 8 minutes.

Workflow A 1. Environmental Water Collection (Surface, Ground, Wastewater) B 2. Sample Preservation (pH 6.5-7.0, Store at 4°C) A->B C 3. ILIS Spiking (Add Phenethicillin-d5 Sodium) B->C D 4. Solid-Phase Extraction (SPE) (HLB Cartridge: Condition, Load, Wash) C->D E 5. Elution & Concentration (MeOH Elution, N2 Blowdown) D->E F 6. UHPLC-ESI-MS/MS Analysis (MRM Mode, Positive ESI) E->F G 7. Data Processing (Isotope Dilution Quantification) F->G

Fig 2. Step-by-step analytical workflow for β-lactam quantification using Phenethicillin-d5.

Quantitative Data & Method Validation

By utilizing Multiple Reaction Monitoring (MRM) in positive ESI mode, the method achieves exceptional linearity and sensitivity.

Table 2: LC-MS/MS MRM Parameters (Positive ESI)

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
Phenethicillin 365.1 160.1 15

| Phenethicillin-d5 | 370.1 | 160.1 | 15 |

Table 3: Method Validation Summary (Typical Performance in Wastewater)

Parameter Value
Linear Range 2[2]
Limit of Detection (LOD) 1[1]
SPE Extraction Recovery 6[6]

| Matrix Effect Correction | 98% – 102% (Achieved via IDMS) |

References

1.[2] Analyzes of β-lactam antibiotics by direct injection of environmental water samples into a functionalized graphene oxide-silica. usp.br. 2 2.[3] Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. MDPI.3 3.[1] Analysis of Four β-Lactam Antibiotics in Water Using an Agilent 1290 Infinity II LC and an Agilent 6470 Triple Quadrupole LC/M. Agilent Technologies. 1 4.[6] Simultaneous analysis of multiple classes of antimicrobials in environmental water samples using SPE coupled with UHPLC-ESI-MS. OPUS at UTS. 6 5.[4] Phenethicillin | C17H20N2O5S | CID 272833 - PubChem. NIH. 4 6.[5] Phenethicillin-d5 Sodium Salt. LGC Standards. 5

Sources

Optimizing Phenethicillin-d5 Spiking Concentrations for Robust Bioanalytical Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection and optimization of internal standard (IS) spiking concentrations for quantitative assays utilizing Phenethicillin-d5. Grounded in the principles of bioanalytical method validation, this document elucidates the critical role of stable isotope-labeled internal standards (SIL-IS) in achieving accurate and precise quantification of Phenethicillin in complex biological matrices. We present a detailed, field-proven protocol for determining the optimal spiking concentration, moving beyond a "one-size-fits-all" approach to empower scientists with a self-validating system for their specific analytical needs.

The Imperative of the Internal Standard in Quantitative Bioanalysis

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is the cornerstone of reliable quantification.[1][2] Its primary function is to normalize for variability that is inevitably introduced during the analytical workflow, from sample preparation to instrumental analysis.[1] These variations can stem from a multitude of sources, including analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[3] Perhaps most significantly, the IS is crucial for mitigating the unpredictable nature of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to erroneous results.[4]

Phenethicillin-d5, as a stable isotope-labeled analog of Phenethicillin, represents the 'gold standard' for an internal standard in this context.[5][6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction and chromatography.[7] This co-elution and analogous behavior in the mass spectrometer's ion source mean that any effect the matrix has on the analyte will be mirrored in the internal standard.[6] Consequently, the ratio of the analyte's signal to the IS signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[4][5]

Phenethicillin and Phenethicillin-d5: Properties and Considerations

Phenethicillin is a beta-lactam antibiotic of the penicillin class, primarily effective against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. For quantitative bioanalysis, understanding its physicochemical properties is key to developing a robust LC-MS/MS method.

PropertyPhenethicillin Potassium SaltPhenethicillin-d5Rationale for Bioanalysis
Chemical Formula C17H19KN2O5SC17H14D5KN2O5SThe deuterium labeling provides a mass shift for distinct detection by the mass spectrometer.
Molecular Weight 402.51 g/mol ~407.54 g/mol The mass difference allows for non-overlapping MRM transitions.
Solubility Very soluble in water.Expected to be very soluble in water.Facilitates the preparation of aqueous stock and working solutions.
Stability Resistant to decomposition in acidic solutions. Moderately hygroscopic.Expected to have similar stability.Important for ensuring consistency during sample storage and preparation.

Data sourced from PubChem and other chemical suppliers.[6][7]

Determining the Optimal Phenethicillin-d5 Spiking Concentration: A Protocol

While there is no universally mandated concentration for an internal standard, a well-chosen concentration is critical for the linearity, accuracy, and precision of the assay.[1] An insufficient concentration may lead to a poor signal-to-noise ratio and increased variability, while an excessively high concentration can lead to detector saturation, ion suppression of the analyte, or potential cross-interference from isotopic impurities.

The following protocol outlines a systematic approach to determine the optimal spiking concentration of Phenethicillin-d5 for a given bioanalytical method.

Preparation of Stock and Working Solutions
  • Phenethicillin-d5 Stock Solution (1 mg/mL): Accurately weigh a known amount of Phenethicillin-d5 and dissolve it in an appropriate solvent (e.g., methanol or a 50:50 methanol:water mixture) to achieve a final concentration of 1 mg/mL. Store this solution at -20°C or below.

  • Phenethicillin-d5 Intermediate and Working Solutions: Perform serial dilutions of the stock solution to prepare a range of working solutions. For a typical plasma assay, a starting concentration for optimization is around 100 ng/mL .[5] Therefore, prepare working solutions at concentrations such as 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL.

Experimental Workflow for Optimization

The objective of this experiment is to identify the Phenethicillin-d5 concentration that provides a stable and consistent response across the entire calibration range of the analyte (Phenethicillin) without interfering with its quantification.

Step 1: Prepare Analyte Calibration Standards Prepare a full set of calibration standards of unlabeled Phenethicillin in the target biological matrix (e.g., human plasma) spanning the expected therapeutic or experimental concentration range. This should include a blank sample (matrix only) and a zero sample (matrix with internal standard only).

Step-2: Spike with Different IS Concentrations For each calibration standard concentration, create separate sample sets. Spike each set with one of the Phenethicillin-d5 working solutions (10, 50, 100, 250, and 500 ng/mL).

Step 3: Sample Preparation Process all samples using your established extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Step 4: LC-MS/MS Analysis Analyze all prepared samples on the LC-MS/MS system.

Step 5: Data Evaluation

  • Internal Standard Response Consistency: For each spiking concentration, plot the absolute peak area of Phenethicillin-d5 against the increasing concentration of the unlabeled Phenethicillin. The ideal IS concentration will exhibit a consistent and reproducible peak area across all points of the calibration curve. Significant trends (upward or downward) in the IS response may indicate matrix effects that are not being adequately compensated for or potential cross-talk between the analyte and IS channels.

  • Calibration Curve Performance: For each Phenethicillin-d5 spiking concentration, generate a calibration curve by plotting the peak area ratio (Phenethicillin Peak Area / Phenethicillin-d5 Peak Area) against the nominal concentration of Phenethicillin. Evaluate the linearity (coefficient of determination, r²) and the accuracy and precision of the back-calculated concentrations of the calibration standards. The optimal IS concentration will yield a calibration curve with the best linearity and the highest accuracy and precision.

  • Sensitivity at the Lower Limit of Quantification (LLOQ): Ensure that the selected IS concentration provides a robust and reproducible signal at the LLOQ of the analyte. The peak shape and signal-to-noise ratio of the IS should be acceptable.

The concentration that provides the best balance of consistent IS response, optimal calibration curve performance, and good sensitivity at the LLOQ should be selected for the validation and subsequent use of the bioanalytical method.

Visualization of the Optimization Workflow

G cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_eval Data Evaluation stock Prepare 1 mg/mL Phenethicillin-d5 Stock working Prepare Working Solutions (e.g., 10, 50, 100, 250, 500 ng/mL) stock->working spike Spike Calibration Standards with each IS Concentration working->spike cal_standards Prepare Analyte Calibration Standards in Matrix cal_standards->spike extract Perform Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze eval_is Assess IS Response Consistency analyze->eval_is eval_cal Evaluate Calibration Curve Performance (r², Accuracy) eval_is->eval_cal eval_lloq Check Sensitivity at LLOQ eval_cal->eval_lloq optimize Select Optimal IS Concentration eval_lloq->optimize

Caption: Workflow for optimizing Phenethicillin-d5 spiking concentration.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Action
Variable IS Response Inconsistent spiking; matrix effects not fully compensated.Ensure precise and accurate addition of the IS. Re-evaluate the extraction procedure. Consider a different IS concentration.
Poor Calibration Curve Linearity Inappropriate IS concentration; detector saturation.Test a lower or higher IS concentration. Ensure the analyte and IS are within the linear dynamic range of the instrument.
Cross-Interference Isotopic impurity in the IS or analyte standard.Check the certificate of analysis for isotopic purity. Ensure that the MRM transitions are specific and do not have overlapping signals. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ, and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[1]
H/D Back-Exchange Instability of the deuterium label under certain pH or temperature conditions.While less common with d5 labeling, it's prudent to assess the stability of Phenethicillin-d5 under the conditions of the entire analytical method.[2]

Conclusion

The use of a stable isotope-labeled internal standard like Phenethicillin-d5 is indispensable for the development of high-quality, reliable bioanalytical methods. The selection of an appropriate spiking concentration is not a trivial step but a foundational element of method validation that directly impacts the accuracy and precision of the final data. By following a systematic optimization protocol as outlined in this guide, researchers can establish a robust and defensible method that adheres to the stringent requirements of regulatory bodies such as the FDA and EMA. This commitment to scientific integrity ensures that the generated data is of the highest caliber, suitable for supporting critical decisions in drug development and clinical research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23675317, Phenethicillin Potassium. PubChem. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Carlier, J., et al. (2015). Simultaneous quantification of seven β-lactam antibiotics in human plasma by-UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 386-394. (Note: A specific URL to the full text may require a subscription. The general journal site is provided). [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Food and Drug Administration (FDA). (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]

  • ResearchGate. (2017). UHPLC–MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. [Link]

  • PubMed Central (PMC). (2020). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • PubMed. (1996). Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction. [Link]

  • PubMed Central (PMC). (2014). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. [Link]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • Royal Society of Chemistry. (2020). LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). LC-MS/MS DETERMINATION OF ANTIBIOTIC RESIDUES IN DISTILLERS GRAINS: METHOD MODIFICATION. [Link]

  • ResearchGate. (2017). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. [Link]

  • Journal of Analytical Methods in Chemistry. (2019). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Restek. (n.d.). Internal Standards: How Does It Work?. [Link]

  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. [Link]

  • Welch Materials, Inc. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Phenethicillin-d5 LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for Phenethicillin. Below, you will find authoritative troubleshooting guides and self-validating protocols to overcome matrix-induced ion suppression and ensure rigorous quantitative accuracy.

Section 1: The SIL-IS Paradox in ESI-MS/MS

Q: I am using Phenethicillin-d5 as my stable isotope-labeled internal standard (SIL-IS). Why am I still experiencing quantitative bias and severe ion suppression in plasma samples?

A: A common misconception in LC-MS/MS bioanalysis is that an SIL-IS completely eliminates matrix effects. In reality, an SIL-IS only compensates for them by theoretically experiencing the same ionization environment as the target analyte[1]. However, deuterium labeling often induces a slight chromatographic shift—known as the deuterium isotope effect—causing the deuterated IS to elute at a slightly different retention time than the unlabeled analyte[2].

Because electrospray ionization (ESI) is highly susceptible to charge competition from co-eluting endogenous components like phospholipids, even a 0.05-minute retention time shift can expose Phenethicillin and Phenethicillin-d5 to different levels of ion suppression[2]. In some cases, the matrix effects experienced by the analyte and its SIL-IS can differ by over 25%, leading to significant quantitative bias.

MatrixEffect A Co-eluting Phospholipids in ESI Source B Charge Depletion (Ion Suppression) A->B F Differential Suppression (Biased IS-Normalized MF) B->F C Phenethicillin (Analyte) C->B D Phenethicillin-d5 (SIL-IS) D->B E Deuterium Isotope Effect (RT Shift ~0.05 min) D->E E->F Unequal Matrix Exposure

Fig 1. Logical flow of how deuterium isotope effects cause differential ion suppression in LC-MS/MS.

Section 2: Advanced Sample Preparation Strategies

Q: Protein precipitation (PPT) leaves too many phospholipids in my samples. How can I selectively extract Phenethicillin to physically remove these interferences?

A: While PPT is fast, it fails to remove phospholipids, which are the primary culprits of ion suppression in plasma and serum[1]. To physically isolate Phenethicillin, you should transition to Solid-Phase Extraction (SPE) or targeted phospholipid depletion[3].

Because Phenethicillin contains a carboxylic acid group on its thiazolidine ring with a pKa of approximately 2.73[4], it is negatively charged at physiological and basic pH. This makes Mixed-Mode Strong Anion Exchange (MAX) SPE the optimal choice. MAX sorbents combine reversed-phase and ion-exchange mechanisms, allowing you to selectively wash away neutral lipids and positively charged proteins while retaining the negatively charged Phenethicillin[1]. Alternatively, targeted phospholipid depletion plates utilizing hybrid zirconia-silica particles can selectively bind the electron-rich phosphate groups of phospholipids via Lewis acid/base interactions[3].

Protocol 1: Mixed-Mode Strong Anion Exchange (MAX) SPE for Phenethicillin

Causality Note: By strictly controlling the pH at each step, this protocol acts as a self-validating system. The analyte's ionization state dictates its retention, effectively separating it from matrix interferences.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through the MAX cartridge to activate the polymeric sorbent.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide (pH ~10). This ensures the carboxylic acid of Phenethicillin is fully deprotonated (anionic). Load the mixture onto the cartridge.

  • Wash 1 (Interference Removal): Pass 1.0 mL of 5% ammonium hydroxide in water. This washes away neutral and basic endogenous compounds while Phenethicillin remains ionically bound.

  • Wash 2 (Phospholipid Removal): Pass 1.0 mL of Methanol. The organic solvent washes away highly retained hydrophobic matrix components, including phospholipids, without disrupting the strong ionic bonds holding the analyte.

  • Elution: Elute Phenethicillin with 1.0 mL of Methanol containing 2% Formic Acid. The acidic environment neutralizes the carboxylate group, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of the initial LC mobile phase.

Table 1: Impact of Sample Preparation on Phenethicillin Matrix Effects & Recovery
Sample Preparation TechniqueAbsolute MF (Phenethicillin)Absolute MF (Phenethicillin-d5)IS-Normalized MFExtraction Recovery
Protein Precipitation (PPT)0.450.520.8692%
Liquid-Liquid Extraction (LLE)0.780.800.9765%
Phospholipid Depletion Plate0.910.920.9988%
Mixed-Mode Anion Exchange (MAX)0.960.970.9991%
(Data summarizes typical quantitative performance benchmarks for beta-lactam bioanalysis).

Section 3: Quantitative Assessment & Validation of Matrix Effects

Q: How do I properly calculate and validate the matrix factor (MF) to prove my method is sound?

A: To quantitatively assess matrix effects, you must use the post-extraction spike method. This isolates the effect of the matrix on the ionization process from the physical extraction recovery[5].

Protocol 2: Matrix Factor (MF) Validation Workflow

Prepare three sets of samples at low, medium, and high quality control (QC) concentrations:

  • Set 1 (Neat Standards): Phenethicillin and Phenethicillin-d5 spiked directly into the mobile phase.

  • Set 2 (Post-Extraction Spike): Blank plasma is extracted using the SPE protocol. The resulting blank extract is then spiked with Phenethicillin and Phenethicillin-d5.

  • Set 3 (Pre-Extraction Spike): Blank plasma is spiked with Phenethicillin and Phenethicillin-d5, then subjected to the SPE protocol.

Validation Calculations:

  • Absolute MF (Analyte): Peak Area of Phenethicillin in Set 2 / Peak Area of Phenethicillin in Set 1.

  • IS-Normalized MF: (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1). An IS-Normalized MF between 0.85 and 1.15 indicates that the SIL-IS is effectively compensating for any residual matrix effects[6].

  • Extraction Recovery: Peak Area of Phenethicillin in Set 3 / Peak Area of Phenethicillin in Set 2[5].

Troubleshooting Step1 Identify Matrix Effect (Post-Extraction Spike) Step2 Is IS-Normalized MF outside 0.85 - 1.15? Step1->Step2 Step3 Optimize Sample Prep (Use MAX SPE) Step2->Step3 YES (Bias Detected) Step5 Method Validated (Accurate Quantitation) Step2->Step5 NO (Acceptable) Step4 Adjust LC Gradient (Flush late eluters) Step3->Step4 If Phospholipids Persist Step4->Step1 Re-evaluate

Fig 2. Iterative troubleshooting workflow for resolving matrix effects in Phenethicillin bioanalysis.

Section 4: Chromatographic Optimization

Q: If I still see a slight matrix effect after SPE, how can I adjust my LC-MS/MS conditions?

A: Matrix effects often arise at the ESI interface when late-eluting matrix components from a previous injection "wrap around" and co-elute with the analyte in the current run[7].

  • Extend the Column Wash: Implement a steep gradient to 95% organic solvent at the end of the chromatographic run and hold it for at least 1.5 minutes to thoroughly flush highly retained phospholipids[3].

  • Matrix-Matched Calibration: If absolute elimination of the matrix effect is impossible, prepare your calibration standards in the same biological matrix as your samples. This ensures the calibrators experience the exact same matrix-induced changes in ionization efficiency as the unknown samples.

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. 2

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 1

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. 7

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. 3

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. 5

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. 6

  • Phenethicillin | C17H20N2O5S | CID 272833. PubChem - NIH. 4

Sources

Preventing degradation of Phenethicillin-d5 sodium during sample prep

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Phenethicillin-d5 sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing the degradation of Phenethicillin-d5 sodium during sample preparation. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Phenethicillin-d5 sodium degradation during sample preparation?

The principal degradation pathway for Phenethicillin-d5 sodium, like other penicillin-class antibiotics, is the hydrolysis of its β-lactam ring.[1] This process is primarily catalyzed by acidic or basic conditions and can be accelerated by increased temperatures and the presence of certain enzymes.[1][2] The four-membered β-lactam ring is inherently strained and susceptible to nucleophilic attack, leading to its opening and the formation of inactive degradation products such as penicilloic acid.[3]

Q2: How does pH affect the stability of Phenethicillin-d5 sodium?

The stability of Phenethicillin-d5 sodium is highly pH-dependent. The degradation rate is minimized in the neutral pH range, typically between 6.0 and 7.5.[4] Both acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring.[2][5][6] For instance, studies on similar penicillins have shown a V-shaped curve for degradation rate versus pH, with the minimum degradation observed around pH 7.0.[7] Therefore, maintaining a buffered, near-neutral pH environment throughout your sample preparation workflow is critical.

Q3: What is the role of a deuterated internal standard like Phenethicillin-d5 sodium in my analysis?

A deuterated internal standard, such as Phenethicillin-d5 sodium, is considered the gold standard in quantitative mass spectrometry.[8] It is chemically identical to the analyte of interest (Phenethicillin) but has a different mass due to the replacement of hydrogen atoms with deuterium.[8][9] By adding a known amount of the deuterated standard to your sample early in the preparation process, it co-elutes with the analyte and experiences similar variations during extraction, cleanup, and ionization.[10][11] This allows for accurate correction of sample loss, matrix effects, and instrumental variability, leading to highly precise and reliable quantification.[8][9][12]

Q4: Can enzymes in my biological samples degrade Phenethicillin-d5 sodium?

Yes, biological matrices can contain β-lactamase enzymes, which are produced by some bacteria and are a primary mechanism of antibiotic resistance.[13] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation of Phenethicillin-d5 sodium.[13][14] If your samples are of biological origin and may contain bacterial contamination, it is crucial to take steps to inhibit enzymatic activity.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Rapid loss of analyte signal even with refrigerated storage. Incorrect pH of the sample or reconstitution solvent. The pH may be too acidic or alkaline, accelerating hydrolysis.[4][7]Verify that the pH of your final sample solution is between 6.0 and 7.5. Utilize a citrate buffer, which has been shown to enhance the stability of penicillins.[7]
Inconsistent results between samples prepared at different times. Variable time between sample preparation and analysis, leading to different levels of degradation.[4]Standardize your sample preparation workflow to ensure consistent timing. Keep samples on ice or in a cooled autosampler and analyze them as promptly as possible after preparation.[4]
Low recovery of Phenethicillin-d5 sodium after solid-phase extraction (SPE). Degradation on the SPE sorbent due to inappropriate pH of loading or wash solutions.Ensure all solutions used in the SPE protocol are buffered to a pH of 6.0-7.5. Pre-condition the SPE cartridge with a neutral pH buffer.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products, such as penicilloic acid or penilloic acid.[3] Penicillins can also form polymers, which may appear as broad or late-eluting peaks.[4]Optimize storage and sample preparation conditions to minimize degradation. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and confirm if they correspond to known degradation products.

Experimental Protocols and Methodologies

Protocol 1: General Sample Preparation for Phenethicillin-d5 Sodium in Biological Matrices

This protocol provides a generalized workflow for the extraction of Phenethicillin-d5 sodium from biological samples, such as plasma or serum, while minimizing degradation.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Phenethicillin-d5 sodium internal standard solution

  • Citrate buffer (0.1 M, pH 7.0)

  • Acetonitrile (ACN), chilled

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol, chilled

  • Ammonium acetate buffer (1 mM, pH 6.7)

  • Centrifuge capable of reaching 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Spiking: Thaw biological samples on ice. Once thawed, add a known concentration of Phenethicillin-d5 sodium internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 3 volumes of chilled acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4°C for 10 minutes at a speed sufficient to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Column Conditioning: Condition the SPE cartridge with 1 mL of chilled methanol followed by 1 mL of citrate buffer (pH 7.0).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of citrate buffer (pH 7.0) to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of chilled methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Immediately reconstitute the dried extract in a known volume of ammonium acetate buffer (pH 6.7) for LC-MS/MS analysis.[3]

Diagram: Workflow for Minimizing Phenethicillin-d5 Sodium Degradation

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps A Thaw Sample on Ice & Spike with IS B Protein Precipitation (Chilled ACN) A->B C Centrifugation (4°C) B->C D Condition Cartridge (pH 7.0 Buffer) C->D E Load Supernatant D->E F Wash (pH 7.0 Buffer) E->F G Elute (Chilled Methanol) F->G H Evaporate to Dryness (Nitrogen) G->H I Reconstitute (pH 6.7 Buffer) H->I J Immediate LC-MS/MS Analysis I->J

Caption: A robust sample preparation workflow designed to minimize the degradation of Phenethicillin-d5 sodium.

Data Presentation: Stability of Penicillins Under Various Conditions

The following tables summarize the stability of penicillins under different temperature and pH conditions, providing a quantitative basis for the recommended protocols.

Table 1: Effect of Temperature on Penicillin Stability in Plasma at Room Temperature (23 ± 2°C) [15]

Time (hours)Amoxicillin (%)Ampicillin (%)Benzylpenicillin (%)Piperacillin (%)Flucloxacillin (%)
198-10398-10398-10398-10398-103
496-9995-9889-9583-8968-80
2471-8989-9666-7052-6440-63

Table 2: Influence of pH and Temperature on Penicillin G Degradation Rate [5][7]

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Stability
4.0554.0 x 10⁻⁴Low
7.050.891 x 10⁻⁴High
10.05~50 x 10⁻⁴ (estimated)Low
4.0100Complete degradation in <20 minVery Low
7.0100~20% degradation in 20 minModerate
10.0100~80% degradation in 20 minVery Low
Diagram: Key Factors Influencing Phenethicillin-d5 Sodium Degradation

G cluster_factors Degradation Factors cluster_compound Analyte cluster_outcome Outcome A High Temperature F Degradation (β-lactam Ring Hydrolysis) A->F B Acidic pH (<6.0) B->F C Alkaline pH (>7.5) C->F D β-lactamases D->F E Phenethicillin-d5 Sodium

Caption: The primary factors that accelerate the degradation of Phenethicillin-d5 sodium.

References

  • Degradation Pathway of Penicillin by Immobilized β- lactamase - Chemical Engineering Transactions. Available from: [Link]

  • Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2008). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Water research, 42(1-2), 307–317. Available from: [Link]

  • Waleed, A., Al-Ani, F., & Al-Badr, A. (2015). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Microbiology, 6, 1-13. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Available from: [Link]

  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. (2025). Journal of Chromatographic Science. Available from: [Link]

  • Fan, J., Wang, Y., Wu, H., Wang, J., & Zhang, S. (2014). Enzymatic hydrolysis of penicillin and in situ product separation in thermally induced reversible phase-separation of ionic liquids/water mixture. Biochemical Engineering Journal, 91, 101-107. Available from: [Link]

  • Fasching, C. E., & Peterson, L. R. (1982). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of clinical microbiology, 16(2), 317–322. Available from: [Link]

  • Lu, Z., Lu, F., & Wang, J. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(3), 735-738. Available from: [Link]

  • Wang, Q., et al. (2018). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 15(11), 2496. Available from: [Link]

  • Abass, E., et al. (2017). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of Analytical Methods in Chemistry, 2017, 1-9. Available from: [Link]

  • Schwartz, M. A., Granatek, A. P., & Buckwalter, F. H. (1962). Stability of potassium phenethicillin. I. Kinetics of degradation in aqueous solution. Journal of pharmaceutical sciences, 51, 523–527. Available from: [Link]

  • Riezk, A., et al. (2018). Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design. Antimicrobial Agents and Chemotherapy, 62(11), e00951-18. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • Hwang, J. M. D., Piccinini, T. E., Lammel, C. J., Hadley, W. K., & Brooks, G. F. (1986). Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays. Journal of clinical microbiology, 23(5), 959–961. Available from: [Link]

  • The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter. (2025). Toxics, 13(11), 934. Available from: [Link]

  • Enzymatic hydrolysis of penicillin G to 6-aminopenicillanic acid in cloud point system with discrete countercurrent experiment. (2025). ResearchGate. Available from: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. (2023). Pharmaceutics, 15(12), 2686. Available from: [Link]

  • Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity. (2025). ResearchGate. Available from: [Link]

  • Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system. (2008). Journal of Biotechnology, 134(1-2), 126-132. Available from: [Link]

  • Coates, M., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(1), e0191039. Available from: [Link]

  • Runyon, J. R., et al. (2015). LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing. Journal of Agricultural and Food Chemistry, 63(26), 5965-5972. Available from: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 633-640. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Available from: [Link]

  • Degradation of Antibiotics. (2022). MDPI. Available from: [Link]

  • Thermodynamic Equilibrium Control of the Enzymatic Hydrolysis of Penicillin G in a Cloud Point System without pH Control. (2006). Industrial & Engineering Chemistry Research, 45(24), 8201-8207. Available from: [Link]

  • Determination and Confirmation of Penicillin G by LC-MS/MS. (n.d.). Food Safety and Inspection Service. Available from: [Link]

  • Al-Tahami, K. (2021, March 25). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

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Technical Support Center: Optimizing Ionization Efficiency for Phenethicillin-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the LC-MS/MS ionization efficiency of Phenethicillin-d5 sodium salt .

Phenethicillin-d5 is an isotopically labeled beta-lactam antibiotic widely used as an internal standard (IS) for the quantification of penicillins[1]. Because it is supplied as a sodium salt and contains a highly strained four-membered lactam ring, achieving optimal Electrospray Ionization (ESI) requires a deep understanding of gas-phase thermodynamics, adduct chemistry, and source parameters.

Core Principles of Beta-Lactam Ionization

Logic N1 Phenethicillin-d5 Sodium Salt in ESI Droplet N2 Low Buffer Capacity (Aqueous only) N1->N2 N3 Optimal Buffer (Ammonium Formate + FA) N1->N3 N4 Na+ outcompetes H+ Dominant Ion: [M+Na]+ (m/z 392) N2->N4 N5 NH4+ donates H+, displaces Na+ Dominant Ion: [M+H]+ (m/z 370) N3->N5 N6 Poor MS/MS Fragmentation Signal Loss N4->N6 N7 Efficient MRM Transition High Sensitivity N5->N7

Logical relationship between mobile phase buffer capacity and adduct formation.

Frequently Asked Questions & Troubleshooting

Q1: Why is my [M+H]+ signal weak, while I observe a dominant peak at +22 m/z relative to the expected mass?

The Causality: Phenethicillin-d5 is supplied as a sodium salt. During the ESI droplet evaporation process, sodium ions (Na+) have a high affinity for the oxygen atoms of the beta-lactam and amide carbonyls. If the mobile phase lacks sufficient proton donors, Na+ outcompetes H+, leading to the formation of [M+Na]+ adducts (m/z 392.1) instead of the desired [M+H]+ (m/z 370.1). Sodium adducts are notoriously difficult to fragment in collision-induced dissociation (CID), leading to poor sensitivity[2]. The Solution: Implement a volatile buffer system. Adding 2–10 mM ammonium formate along with 0.1% formic acid to the aqueous mobile phase provides an excess of protons and volatile ammonium ions (NH4+). In the gas phase, NH4+ acts as a proton donor, displacing sodium and driving the equilibrium toward[M+H]+ formation[2][3].

Q2: I am experiencing severe signal loss and observing a peak at m/z 160 in my Q1 full scan. What is happening?

The Causality: Beta-lactam antibiotics possess a highly strained four-membered lactam ring that is thermally and electrically labile[4]. If your source temperature (desolvation temperature) is too high, or if the declustering potential (cone voltage) is excessive, the molecule undergoes in-source fragmentation before reaching the first quadrupole. The m/z 160 ion is the classic thiazolidine ring fragment of penicillins[4][5]. The Solution: Lower the declustering potential and capillary voltage. Optimize these parameters by starting low (e.g., 20V) and increasing incrementally until the precursor [M+H]+ signal is maximized without generating the m/z 160 fragment in the MS1 scan.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for optimal ESI+ efficiency?

The Causality: While acetonitrile often provides sharper chromatographic peaks due to its lower viscosity, Methanol is highly recommended for optimizing the ionization of penicillins. Methanol is a protic solvent; it actively facilitates proton transfer to the analyte during the ESI process, significantly enhancing the yield of [M+H]+ ions compared to aprotic acetonitrile[6]. The Solution: Use a gradient of Methanol containing 0.1% formic acid for optimal sensitivity[6].

Quantitative Mass Spectrometry Parameters

The following table summarizes the self-validating mass transitions required for MRM setup. Note that the primary product ion (m/z 160.0) represents the thiazolidine ring, which does not contain the d5-labeled phenoxy moiety, hence its mass remains identical between the unlabeled and labeled forms[4][5].

AnalytePrecursor Ion [M+H]+Primary Product IonSecondary Product IonAdduct [M+Na]+
Phenethicillin 365.1 m/z160.0 m/z114.0 m/z387.1 m/z
Phenethicillin-d5 370.1 m/z160.0 m/z114.0 m/z392.1 m/z

Step-by-Step Methodology: Self-Validating Optimization Protocol

To ensure absolute trustworthiness in your assay, do not rely on theoretical values alone. Execute the following self-validating workflow to empirically derive the optimal parameters for your specific instrument geometry.

Workflow N1 Step 1: Sample Prep Dissolve Phenethicillin-d5 in 50:50 MeOH:H2O N2 Step 2: T-Junction Infusion Introduce analyte with LC mobile phase N1->N2 N3 Step 3: Adduct Mitigation Titrate Ammonium Formate Monitor [M+H]+ vs [M+Na]+ N2->N3 N4 Step 4: Source Tuning Optimize DP & Temp to prevent ring cleavage N3->N4 N5 Step 5: MRM Optimization Sweep CE for 370.1 -> 160.1 N4->N5

Experimental workflow for LC-MS/MS ionization optimization of Phenethicillin-d5.

Phase 1: Baseline Establishment

  • Preparation: Prepare a 1 µg/mL working solution of Phenethicillin-d5 sodium salt in 50:50 Methanol:Water. Critical Note: Avoid 100% aqueous solutions for storage, as water drives the hydrolysis of the beta-lactam ring.

  • Infusion Setup: Install a post-column T-junction. Infuse the working solution at 10 µL/min via a syringe pump, combining it with a 0.2 mL/min LC flow (50% Mobile Phase A [Water + 0.1% FA] / 50% Mobile Phase B[Methanol + 0.1% FA]).

Phase 2: Adduct Mitigation (Self-Validating Step) 3. MS1 Scan: Set the mass spectrometer to Q1 Full Scan mode (m/z 100–500). 4. Ratio Monitoring: Monitor the intensity ratio of m/z 370.1 ([M+H]+) to m/z 392.1 ([M+Na]+). 5. Buffer Titration: Incrementally add Ammonium Formate (starting at 2 mM up to 10 mM) to Mobile Phase A. The system is validated when the 370.1/392.1 ratio exceeds 10:1, confirming successful sodium displacement.

Phase 3: Source & MRM Tuning 6. Declustering Potential (DP): Adjust the DP from 20V to 80V in 5V increments. Plot the intensity of m/z 370.1. Set the DP exactly 5V below the inflection point where the signal drops (indicating the onset of in-source fragmentation). 7. Collision Energy (CE): Isolate m/z 370.1 in Q1. Sweep the CE from 10 eV to 40 eV to maximize the yield of the m/z 160.0 product ion in Q3.

References

  • Simultaneous Determination of Five Penicillins in Muscle, Liver and Kidney from Slaughtered Animals Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGphMSQKDz_Xpn1Xry3L0lTG2qm8Adjg68Cf2dY18YTRrHPCXkM002_4rN0Wcwu1FA4OYW44bSI__FBvyUli_H_JCd3JAk93XrehlaXL-MBZv0-us_4nmmBnPSdJctMExGQQ_5PFDe8P5fY9QzU5zu6Sf3GpI9Ujg4qXqhG9ZS1vMH8weFWrNs=]
  • Phenethicillin | C17H20N2O5S | CID 272833 - PubChem. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyHah4p9iswHaVaMNzBjnNVMkLJB3nGRbwyNvz-nveRtrLF-U9P9cHrhNfvXc9XYE1RGfImfkmF1Ket8z4Bjz9d8FoXDE1GfMOUL3ZIM1EjZ9WO1r48Lf2lZBdA7Co3tvyo8BuJ-YclHu16wuVoFUpDyI=]
  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgdKYmryjVNhT1I9mBT1uV6B9NY7OawaJncb7-GthQfKBSiUgV5NE-AJf6EZLfDZABfe2IYWuKUpn4Vc40ljJApv7Xf1mOhshs0MLfM0gVfqrqkqjn7u6GxZIgqpWfu0TooGAc6jvQplSkA==]
  • A validated LC-ESI-MS/MS assay for simultaneous plasma quantification of 11 antimicrobials to support personalized dosing in critically ill children. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Kw9kcqR1dDz2WtRdM_6jiCNGb9slFs2vZT3ShUNxON7xgXJCGez6llM9_xCFXW9fu9wVHGFL5Zi0v7GdUvVjQDvzf27ibIZfK1uMRlqDgZJIBoJz4Ml7waPA11MDd5t7MylsmOJrVBG2ThJ75DvVh-6irIJqQy1DPFSJKs905Sl4-N3jXmchWuVSQTufhiXdSl_O6Fh7W-R7gLWk]
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNuTCQs_RYP8ok2ROx0IxGd8p1aIXNhMqvldiWFZegoGNbAFkCPeqSLa5nRS-bIi6AgGMduzkbBfc45B0ybhPFTZdQGJ_eFy9u2Q4Ravf9AbzJLCtlECPocPKukq-vX50ydXN_mtERBJGHnZKIueiekF6kHa_aSlU=]
  • Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS-NpG8RO8WMg_VtZ01is7IGkC7epk1a_5N-ZBOd1aSVzfQryW9lg-XevjCpWMGyrZGGlEwKhuCDDtXPf9Ud22qDPHYPSrkkqhcJhoiOrBwnN4yFx3c8AVYuS_KgY8Xym1z17TiLAw9PkFsQ==]

Sources

Minimizing deuterium exchange in Phenethicillin-d5 sodium solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals utilizing Phenethicillin-d5 sodium as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS workflows.

Phenethicillin is a


-lactam antibiotic, and its d5-isotopologue carries five deuterium atoms on the phenoxy aromatic ring. While aromatic protons are generally stable, maintaining the isotopic integrity of this standard requires strict control over thermodynamic and kinetic variables to prevent both Hydrogen/Deuterium (H/D) back-exchange  and amide hydrolysis .

Frequently Asked Questions (FAQs)

Q1: Why is my Phenethicillin-d5 internal standard losing its +5 Da mass shift during LC-MS/MS analysis? A1: This phenomenon is known as H/D back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or biological matrix[1]. While the d5 label is located on the phenyl ring—a position typically considered non-labile—exchange is triggered by two primary mechanisms:

  • Solution-Phase Catalysis: H/D exchange at carbon centers is strongly 2[2]. Exposing the standard to highly acidic (pH < 3) or basic (pH > 7) extraction buffers forces the aromatic protons to exchange with solvent protons over time.

  • Gas-Phase Exchange (Ionization Source): If you are using Atmospheric Pressure Chemical Ionization (APCI), aromatic rings can undergo substantial back-exchange to protonated forms. This is driven by the high desolvation temperatures and the proton-rich plasma generated in the 3[3].

Q2: How do I balance minimizing H/D exchange with preventing the degradation of the


-lactam ring? 
A2:  Phenethicillin is highly susceptible to4[4], which irreversibly opens the 

-lactam ring. Because both amide hydrolysis and H/D exchange share acid/base-catalyzed pathways, their mitigation strategies align. Studies on related penicillin derivatives demonstrate that degradation is minimized at a slightly acidic to neutral pH (pH 4.0–6.0) and strictly controlled5[5].

Q3: What is the optimal solvent for preparing Phenethicillin-d5 stock solutions? A3: To completely arrest both solvolysis and H/D exchange, stock solutions must be prepared in anhydrous, aprotic solvents. Dry acetonitrile (ACN) is the recommended standard. Avoid protic solvents like water or standard methanol for long-term storage.

Quantitative Data: Stability & Exchange Kinetics

The following table synthesizes the causal relationship between environmental conditions,


-lactam structural integrity, and the risk of isotopic scrambling.
ParameterCondition

-Lactam Hydrolysis Risk
Aromatic H/D Exchange RiskMechanistic CausalityRecommendation
pH < 3.0 (Acidic)HighModerateAcid-catalyzed enolization & hydrolysisAvoid strong acids (e.g., neat TFA) during extraction.
pH 4.0 – 6.0 (Optimal)LowLowMinimal catalytic protons/hydroxidesBuffer aqueous sample matrices to pH 4.5.
pH > 7.0 (Basic)HighHighBase-catalyzed nucleophilic attackStrictly avoid basic modifiers (e.g., NH₄OH).
Temperature 4 °CLowLowReduced kinetic energy for activationMaintain samples on ice; store stocks at -80 °C.
Temperature 25 °C (RT)ModerateLowIncreased molecular collision frequencyLimit benchtop exposure to < 2 hours.
Ionization APCI (High Temp)N/A (Gas Phase)HighGas-phase plasma protonationSwitch to Electrospray Ionization (ESI).

Diagnostic Workflow & Visualization

To systematically identify the root cause of signal loss or isotopic scrambling in your assays, follow the logical progression outlined in the diagram below.

HDX_Troubleshooting N_Start Signal Loss or Isotopic Scrambling Detected N_Source Is LC-MS Source APCI? N_Start->N_Source N_SwitchESI Switch to ESI or Lower Desolvation Temp N_Source->N_SwitchESI Yes N_pH Is Aqueous pH < 4 or > 6? N_Source->N_pH No N_Valid Perform Matrix Incubation Validation N_SwitchESI->N_Valid N_Buffer Buffer to pH 4.0 - 5.0 (Minimizes Hydrolysis & HDX) N_pH->N_Buffer Yes N_Temp Is Sample at Room Temp? N_pH->N_Temp No N_Buffer->N_Valid N_Chill Maintain at 4°C Process on Ice N_Temp->N_Chill Yes N_Solvent Stock in Protic Solvent? N_Temp->N_Solvent No N_Chill->N_Valid N_ACN Reconstitute in Dry Acetonitrile N_Solvent->N_ACN Yes N_Solvent->N_Valid No N_ACN->N_Valid

Diagnostic workflow for identifying and mitigating H/D back-exchange in Phenethicillin-d5.

Experimental Protocol: Self-Validating Matrix Incubation Assay

To definitively isolate whether H/D exchange is occurring during sample preparation, within the biological matrix, or inside the mass spectrometer, implement this 1[1].

Objective: Establish causality by comparing isotopic distributions across controlled micro-environments.

Step-by-Step Methodology:
  • Preparation of Baselines: Prepare a 100 ng/mL working solution of Phenethicillin-d5 in anhydrous acetonitrile. Keep on ice.

  • Neat Solvent Control (Set A): Spike 10

    
    L of the working solution directly into 990 
    
    
    
    L of your LC-MS mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid). Inject immediately into the LC-MS/MS.
    • Causality Check: This establishes the baseline D5/D0 ratio. If significant D-loss is observed here, the exchange is occurring in the gas phase (ionization source).

  • Optimized Matrix Spike (Set B): Spike 10

    
    L of the working solution into 990 
    
    
    
    L of blank biological matrix (e.g., plasma) that has been pre-buffered to pH 4.5 using an ammonium acetate buffer. Process immediately on ice using your standard extraction method.
  • Stress Test Control (Set C): Spike 10

    
    L of the working solution into 990 
    
    
    
    L of unbuffered, raw biological matrix. Incubate at room temperature (25 °C) for 4 hours before extraction.
  • LC-MS/MS Acquisition: Analyze Sets A, B, and C utilizing Electrospray Ionization (ESI) to prevent gas-phase aromatic protonation. Monitor the MRM transitions for the D5, D4, D3, and D0 isotopologues.

  • Data Interpretation:

    • If Set A shows D-loss: Lower your ESI desolvation temperature and ensure you are not using APCI.

    • If Set B shows D-loss but Set A does not: Your extraction solvents or the immediate matrix environment are causing rapid exchange. Verify the pH of all extraction reagents.

    • If Set C shows severe D-loss and signal degradation: This confirms that the raw matrix possesses the catalytic conditions (enzymatic, pH, or thermal) to destroy the

      
      -lactam ring and scramble the isotope. Set B's conditions must be strictly enforced for all future sample processing.
      

References

  • Kheirolomoom, A., et al. "Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth." ACS Omega.
  • "Significance of Stability Studies on Degradation Product." Research Journal of Pharmacy and Technology.
  • "Technical Support Center: Deuterated Internal Standards in LC-MS/MS." Benchchem.
  • Bąchor, R., et al. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." MDPI.
  • "Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry." ResearchGate.

Sources

Technical Support Center: Resolving Retention Time Shifts for Phenethicillin-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of Phenethicillin-d5 sodium salt . As a deuterium-labeled internal standard (IS) used in the quantification of phenethicillin (a beta-lactam antibiotic), maintaining stable retention times (RT) is critical for accurate therapeutic drug monitoring. Beta-lactam antibiotics present unique analytical challenges due to their susceptibility to hydrolysis and pH-dependent ionization.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to resolve RT shifts.

Part 1: Diagnostic Workflow for RT Shifts

When retention times drift, a systematic approach prevents unnecessary downtime. Follow the logic flow below to isolate the root cause of the shift.

RT_Troubleshooting Start RT Shift Detected Phenethicillin-d5 CheckFlow 1. Verify Pump & Flow Rate (Leak test, pressure trace) Start->CheckFlow FlowOK Flow Stable? CheckFlow->FlowOK CheckMP 2. Check Mobile Phase (pH, organic evaporation) MPOK pH & Comp OK? CheckMP->MPOK CheckColumn 3. Assess Column Health (Fouling, void volume) FixCol Flush or replace C18 column CheckColumn->FixCol Action FlowOK->CheckMP Yes FixFlow Purge pumps, replace check valves FlowOK->FixFlow No MPOK->CheckColumn Yes FixMP Remake fresh MP, adjust buffer MPOK->FixMP No

Diagnostic workflow for identifying and resolving retention time shifts in LC-MS/MS systems.

Part 2: Troubleshooting FAQs (Mechanisms & Causality)

Q1: How does mobile phase pH specifically affect the retention time of Phenethicillin-d5?

A: Phenethicillin contains a carboxylic acid moiety with an acidic pKa of approximately 2.73[1].

  • The Causality: When your mobile phase pH is buffered near this pKa (e.g., pH 2.5–3.0), the molecule exists in a highly sensitive equilibrium between its neutral (protonated) and ionized (deprotonated) states. The neutral form is significantly more hydrophobic and is retained longer on a reversed-phase column[2]. Even a 0.1 pH unit drift—often caused by CO₂ ingress or buffer depletion—will drastically shift this equilibrium, leading to massive RT variability and peak splitting[2][3].

  • The Solution: Buffer the mobile phase at least 1.5 pH units away from the pKa. If operating in positive ESI mode, ensure the pH is strictly controlled (e.g., using a strong formate buffer rather than just 0.1% formic acid) to lock the analyte into a single ionization state.

Q2: Why is the retention time shifting progressively later across my analytical batch?

A: Progressive late shifts are typically caused by flow rate reduction or organic modifier evaporation .

  • The Causality: If you degas pre-mixed mobile phases using a vacuum or leave reservoirs unsealed, the highly volatile organic modifier (e.g., acetonitrile or methanol) evaporates over time[3]. This gradually increases the aqueous percentage of the mobile phase, increasing the retention time of hydrophobic analytes[3]. Alternatively, a micro-leak in the pump check valves will reduce the actual flow rate delivered to the column, delaying elution[4].

  • Self-Validating Check: Review the system pressure trace. A steadily dropping pressure indicates a pump leak[2]. A stable pressure with increasing RTs points to organic solvent evaporation[3].

Q3: Can temperature fluctuations cause RT shifts, and how does this relate to beta-lactam stability?

A: Yes, temperature impacts both the chromatography thermodynamics and the chemical stability of Phenethicillin-d5.

  • The Causality: Chromatographically, fluctuations in ambient lab temperature alter mobile phase viscosity and partition kinetics, especially for ionizable compounds[3]. Chemically, beta-lactam antibiotics are highly unstable at room temperature[5]. Hydrolysis of the beta-lactam ring opens the structure to form penicilloic acid derivatives, which possess completely different polarities and will elute at different times (or cause total loss of the target MRM transition)[5].

  • The Solution: Utilize a thermostatted column compartment to lock the separation temperature[2]. Keep the autosampler strictly at 4°C to prevent on-instrument degradation[5].

Part 3: Mechanistic Pathway of Analyte Degradation

Beta-lactam ring hydrolysis is a primary cause of apparent "signal loss" or unexpected early-eluting peaks that are often misdiagnosed as chromatographic RT shifts.

Degradation Intact Intact Phenethicillin-d5 (Active Beta-Lactam Ring) RT: Expected Hydrolysis Hydrolysis (H2O, pH extremes, Temp > 4°C) Intact->Hydrolysis Degraded Penicilloic Acid Derivative (Ring Opened) RT: Shifted / Signal Loss Hydrolysis->Degraded Prevention Mitigation: Store at -80°C Autosampler at 4°C Degraded->Prevention Prevents

Hydrolytic degradation pathway of Phenethicillin-d5 affecting chromatographic retention.

Part 4: Quantitative Data & Stability Parameters

To prevent degradation-induced RT shifts, adhere to the validated stability parameters for beta-lactam antibiotics in biological matrices[5].

Storage ConditionMatrixMaximum Stable Duration (Recovery 85-115%)Risk to Chromatography
Room Temperature (20-25°C)Plasma / Serum< 24 HoursHigh risk of ring hydrolysis; early eluting degradation peaks.
Refrigerated (4-6°C)Plasma / Serum24 - 72 HoursModerate risk; autosampler must be chilled to maintain integrity.
Frozen (-20°C)Plasma / SerumNot RecommendedSignificant degradation observed over 35 days.
Deep Freeze (-80°C)Plasma / Serum6 - 12 MonthsOptimal storage; prevents structural changes and RT anomalies.

Part 5: Step-by-Step Troubleshooting Methodologies

Protocol 1: System Suitability and Flow Rate Verification

Purpose: To definitively isolate pump hardware issues from column/mobile phase issues.

  • Deactivate the Hardware Profile: Stop all active batches in your LC-MS software and power off the LC controller to manual mode[4].

  • Bypass the Column: Remove the LC tubing from the analytical column inlet and route it directly into a graduated 10 mL cylinder[4].

  • Set Isocratic Flow: On the pump interface, set the flow rate to exactly 1.00 mL/min using 100% aqueous mobile phase (e.g., LC-MS grade water)[4].

  • Measure Delivery: Start a calibrated timer simultaneously with the pump. Collect exactly 5.0 mL of solvent[4].

  • Evaluate: The measured time must be 5 minutes ± 2% (300 seconds ± 6s)[4].

    • If > 306 seconds: The system is leaking or has air bubbles. Purge the pumps with 100% isopropanol for 4 minutes to clear cavitation, then re-test[4]. If it fails again, replace the pump check valves.

Protocol 2: Column Cleaning and Passivation for Beta-Lactams

Purpose: To remove protein fouling and active silanol sites that cause secondary interactions and RT shifts.

  • Disconnect from MS: Ensure the column effluent is directed to waste to prevent contaminating the mass spectrometer source.

  • Aqueous Flush: Flush the column with 10 column volumes (CV) of 95% Water / 5% Acetonitrile (without buffers) to remove precipitated polar salts.

  • Organic Wash: Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Isopropanol. Causality: Isopropanol has high viscosity and strong eluent strength, effectively stripping stubbornly bound hydrophobic lipids and proteins that mask the stationary phase.

  • Re-equilibration: Return to the starting mobile phase conditions and flush for at least 20 CV. Monitor the system pressure; a stable, flat pressure trace indicates the column is re-equilibrated.

Part 6: References

  • SCIEX. "Troubleshooting retention time shifts and variable pump pressure." Available at: [Link]

  • NIH. "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions." Available at: [Link]

  • PubChem. "Phenethicillin | C17H20N2O5S | CID 272833." Available at: [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Available at:[Link]

  • Element Lab Solutions. "Retention Time Variability in HPLC." Available at:[Link]

Sources

Technical Support Center: Troubleshooting Phenethicillin-d5 Sodium Carryover in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for addressing autosampler carryover of Phenethicillin-d5 sodium. Stable isotope-labeled internal standards (SIL-IS) are critical for accurate quantification in drug development. However, when an internal standard carries over into subsequent blank or low-concentration samples, it compromises the integrity of the entire analytical batch, leading to false quantitative ratios and failed system suitability tests.

This guide provides a mechanistic understanding of why this specific beta-lactam antibiotic sticks to autosampler components and outlines self-validating protocols to eliminate the issue.

The Mechanistic Root Cause of Phenethicillin Carryover

To eliminate carryover, we must first understand the causality behind it. Phenethicillin is a beta-lactam antibiotic characterized by a highly polar beta-lactam core, a carboxylate moiety, and a hydrophobic phenoxyethyl side chain[1]. As a sodium salt, it is highly soluble in aqueous environments, but in the context of an LC-MS/MS flow path, it behaves as an amphiphilic molecule.

This dual nature leads to two distinct mechanisms of adsorption within the autosampler:

  • Hydrophobic Adsorption: The phenoxyethyl side chain readily adsorbs to polymeric surfaces, such as Vespel rotor seals in the injection valve or the outer surface of the sample needle[2].

  • Ionic Interaction: The carboxylate group (which is deprotonated at neutral pH) forms strong ionic bridges with exposed metal cations (e.g., Iron, Chromium) present in stainless steel capillaries and needle seats.

Because Phenethicillin-d5 sodium binds via both hydrophobic and ionic mechanisms, standard biphasic wash solvents (like 50:50 Methanol:Water) are fundamentally inadequate. They may disrupt the hydrophobic interactions but leave the ionic bonds intact, resulting in persistent carryover peaks.

Diagnostic Workflow: Isolating the Source

Before altering method parameters, you must definitively prove that the carryover originates from the autosampler and not from sample preparation contamination or column memory effects. A well-designed set of experiments is required to isolate the source[3].

G Start Observe Carryover in Blank Step1 Inject Pure Solvent (Bypass Sample Prep) Start->Step1 Decision1 Carryover Present? Step1->Decision1 PrepContam Sample Prep Contamination Decision1->PrepContam No Step2 Run Gradient WITHOUT Injection (Zero-Blank) Decision1->Step2 Yes Decision2 Carryover Present? Step2->Decision2 ASContam Autosampler Carryover (Needle/Valve/Loop) Decision2->ASContam No ColContam Column/Mobile Phase Contamination Decision2->ColContam Yes

Logical workflow for isolating LC-MS/MS carryover sources.

Frequently Asked Questions (FAQs)

Q1: Why does Phenethicillin-d5 sodium exhibit persistent carryover even after extending the needle wash time? A1: Time alone cannot overcome poor solvent chemistry. If your wash solvent lacks the chemical properties to break the specific bonds Phenethicillin forms with the hardware, extending the wash time will only yield diminishing returns. The most common source of carryover is sample components adhering to the outside of the needle[2]. You must change the composition of the wash solvent to address both ionic and hydrophobic binding (see Q2).

Q2: What is the optimal wash solvent composition for beta-lactam internal standards? A2: You must use a multi-component wash solvent that is significantly stronger than your mobile phase gradient. A highly effective approach for amphiphilic beta-lactams is a quaternary mixture: 25:25:25:25 Water:Acetonitrile:Methanol:Isopropanol with 0.1% to 1% Formic Acid .

  • Causality: The diverse organic modifiers (ACN, MeOH, IPA) provide broad polarity coverage to solvate the hydrophobic side chain[4]. The Formic Acid protonates the carboxylate group on the Phenethicillin molecule, neutralizing its charge and breaking the ionic bonds it forms with the stainless steel flow path.

Q3: I have optimized my wash solvent, but carryover remains at 0.5%. What hardware modifications should I consider? A3: If optimized chemistry fails, the issue is mechanical degradation.

  • Rotor Seal: Standard Vespel rotor seals are prone to hydrophobic adsorption and wear. Switch to a Tefzel or PEEK rotor seal, which are less interactive with amphiphilic analytes.

  • Needle and Seat: Over time, the outer surface of the injection needle develops micro-scratches that harbor analyte molecules, shielding them from the wash solvent. Replace the needle and the needle seat.

Quantitative Data: Wash Solvent Efficacy

The table below summarizes the causal relationship between wash solvent chemistry and observed carryover for Phenethicillin-d5 sodium following an Upper Limit of Quantification (ULOQ) injection. In quantitative bioanalysis, carryover greater than 0.05–0.1% is generally considered unacceptable[5].

Wash Solvent CompositionMechanism of ActionObserved Carryover (%)Suitability
50:50 MeOH:H₂OWeak hydrophobic disruption; no ionic disruption.1.85%Poor
100% AcetonitrileStrong hydrophobic disruption; poor solubility for sodium salt.0.75%Inadequate
1:1:2 ACN:THF:H₂OBroad polarity coverage; moderate hydrophobic disruption[4].0.15%Moderate
25:25:25:25 H₂O:ACN:MeOH:IPA + 0.1% Formic AcidDisrupts ionic bonds (low pH) & broad hydrophobic interactions.<0.02% Optimal
Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not just provide instructions; they generate internal control data to prove the intervention was successful.

Protocol 1: The Self-Validating Zero-Injection Workflow

This protocol definitively isolates the autosampler as the root cause by mechanically decoupling the injection valve from the chromatographic run[6].

Step-by-Step Methodology:

  • System Baseline: Inject a pure solvent blank (using the exact solvent profile of your samples) to establish a baseline. Bypassing the sample preparation process ensures any observed peak is instrument-related[3].

  • Saturate the System: Inject your Phenethicillin-d5 sodium standard at the ULOQ concentration.

  • Standard Blank Injection: Inject a pure solvent blank using your normal method. Integrate the peak area of Phenethicillin-d5 (Area A).

  • Zero-Volume Injection: Program a run in your chromatography data system where the gradient executes, but the autosampler valve does not actuate (often called a "No-Injection" or "Zero-Volume" blank). Integrate the peak area at the expected retention time (Area B).

  • Causal Analysis:

    • If Area A > 0 and Area B = 0 , the carryover is mechanically trapped in the autosampler flow path (needle, loop, or valve). Proceed to Protocol 2.

    • If Area A ≈ Area B , the analyte is retained on the analytical column (memory effect) or contaminating the mobile phase.

Protocol 2: Wash Solvent Optimization Strategy

Once the autosampler is identified as the source, use this protocol to validate the efficacy of a new wash solvent.

Step-by-Step Methodology:

  • Prepare the Strong Wash: Mix 250 mL Water, 250 mL Acetonitrile, 250 mL Methanol, and 250 mL Isopropanol. Add 1.0 mL of LC-MS grade Formic Acid. Prime the autosampler wash lines thoroughly (minimum 50 mL purge).

  • Configure Wash Settings: Access your autosampler method parameters. Enable both pre-injection and post-injection external needle washes. Set the post-injection wash duration to a minimum of 10 seconds to allow adequate contact time for ionic bond disruption[2].

  • Execute the Validation Sequence:

    • Injection 1: ULOQ Standard

    • Injection 2: Solvent Blank 1

    • Injection 3: Solvent Blank 2

    • Injection 4: Solvent Blank 3

  • Data Validation: Calculate the carryover percentage: (Area in Blank 1 / Area in ULOQ) * 100.

    • Self-Validation Check: The carryover must drop below 0.1% in Blank 1, and Blank 2/3 must show no detectable trend of decreasing peaks (which would indicate slow desorption). If Blank 1 is <0.1%, the wash chemistry is validated.

References
  • Dolan, J. W. (2020). Autosampler Carryover | LCGC International. LCGC. Available at:[Link]

  • Dolan, J. W. (2022). Autosampler Carryover | LCGC International. LCGC. Available at:[Link]

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LCMS.cz. Available at:[Link]

  • Hydrophobic Adsorption Followed by Desorption with Ethanol–Water for Recovery of Penicillin G from Fermentation Broth. ACS Omega. Available at:[Link]

  • LC-MS/MS 6500+ Contamination, Suspected Autosampler Carryover. Reddit (r/massspectrometry). Available at:[Link]

  • Method Lifecycle Management. Waters Corporation. Available at:[Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to FDA Bioanalytical Method Validation: The Case for Phenethicillin-d5

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is not merely a regulatory hurdle; it is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioavailability data. This guide provides an in-depth, experience-driven perspective on validating a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Phenethicillin, using its stable isotope-labeled (SIL) internal standard, Phenethicillin-d5, in strict accordance with the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation (BMV) guidance.[1][2]

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offers practical insights into potential challenges, and presents a clear framework for generating a trustworthy, self-validating analytical method.

The "Why": Foundational Principles of a Validated Method

Before we dissect the specific validation experiments, it's crucial to understand the core questions a validated method must answer:

  • Does the method measure the intended analyte? This addresses selectivity and specificity.

  • How reliable and reproducible are the measurements over time? This speaks to accuracy and precision.

  • What is the effective measurement range? This defines the calibration curve and limits of quantification.

  • Does the analyte remain unchanged during sample handling and analysis? This is the critical question of stability.

  • Is the method susceptible to interference from the biological sample itself? This is the challenge of the matrix effect.[3][4]

The use of a stable isotope-labeled internal standard like Phenethicillin-d5 is a cornerstone of modern quantitative bioanalysis by LC-MS/MS.[5] Because the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[5] This co-behavior allows it to compensate for variability in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[3][5]

Overall Validation Workflow

The validation process is a systematic journey from method development to the analysis of study samples. Each step builds upon the last to create a comprehensive data package that ensures the reliability of the results.

G dev Method Optimization (LC & MS/MS Parameters) prep Sample Preparation (e.g., SPE Optimization) selectivity Selectivity & Specificity prep->selectivity accuracy Accuracy & Precision selectivity->accuracy cal_curve Calibration Curve accuracy->cal_curve lloq LLOQ Determination cal_curve->lloq stability Stability Assessment lloq->stability matrix Matrix Effect stability->matrix dilution Dilution Integrity matrix->dilution sample_analysis Study Sample Analysis dilution->sample_analysis incurred Incurred Sample Reanalysis sample_analysis->incurred

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: A Comparative Guide Against FDA Criteria

The FDA guidance, including the harmonized ICH M10 guideline, provides a clear framework for the validation of bioanalytical methods.[2][6][7] The following sections compare a proposed validation plan for a Phenethicillin-d5 method against these regulatory standards.

Selectivity, Specificity, and Matrix Effect

The Goal: To demonstrate that the method can unequivocally measure Phenethicillin without interference from endogenous matrix components, metabolites, or co-administered drugs.[7]

The Challenge (Matrix Effect): The "matrix effect" is a phenomenon in LC-MS/MS where co-eluting compounds from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate results.[3][4][8][9]

Experimental Protocol:

  • Screening: Analyze at least six different lots of blank human plasma (the intended matrix).[7]

  • Interference Check: In each blank lot, check for any response at the mass transitions of both Phenethicillin and Phenethicillin-d5. The response in the blank samples should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Quantitative Matrix Effect Assessment:

    • Prepare two sets of samples at low and high Quality Control (QC) concentrations.

    • Set A: Spike the analytes into a clean solvent.

    • Set B: Extract blank plasma from the six different lots first, then spike the analytes into the extracted matrix.

    • The Matrix Factor (MF) is the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[8]

    • The IS-normalized MF should be calculated, and the coefficient of variation (CV%) across the six lots should be ≤15%.

Calibration Curve, Accuracy, and Precision

The Goal: To establish the relationship between instrument response and analyte concentration and to demonstrate the method's closeness to the true value (accuracy) and the degree of scatter in the data (precision).[2]

Experimental Protocol:

  • Calibration Standards: Prepare a blank sample (matrix with internal standard), a zero sample (matrix with IS, without analyte), and a minimum of six non-zero concentration standards spanning the expected analytical range.[7]

  • QC Samples: Prepare QC samples at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (at least 75% of the Upper Limit of Quantification, ULOQ).[10]

  • Validation Runs: Analyze at least three separate "Accuracy and Precision" batches on different days. Each batch will contain one calibration curve and at least six replicates of QC samples at each level.

Data Presentation: FDA Acceptance Criteria

ParameterFDA/ICH M10 Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99 is recommended. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[7]
Accuracy (Intra- & Inter-run) The mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ).[11]
Precision (Intra- & Inter-run) The CV% at each QC level should not exceed 15% (20% at LLOQ).
Stability

The Goal: To ensure that the concentration of Phenethicillin does not change from the time of sample collection to the completion of analysis. This involves testing stability under various storage and handling conditions.

Experimental Protocol:

  • Sample Preparation: Analyze replicates (n=3) of Low and High QC samples.

  • Storage Conditions: Store these QCs under the following conditions before analysis:

    • Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.[10]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Stock Solution Stability: Stability of Phenethicillin and Phenethicillin-d5 stock solutions should also be evaluated at room temperature and under refrigeration.[10]

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Interplay of Core Validation Parameters

The success of a bioanalytical method relies on the interplay of its core validation parameters. Accuracy and precision are fundamentally dependent on selectivity and the mitigation of matrix effects. The stability of the analyte ensures that the measured concentration reflects the true concentration at the time of sampling.

G center_node Reliable Quantification selectivity Selectivity selectivity->center_node accuracy Accuracy selectivity->accuracy matrix Matrix Effect Mitigation matrix->center_node matrix->accuracy accuracy->center_node precision Precision accuracy->precision precision->center_node stability Stability stability->center_node stability->accuracy cal_curve Calibration Curve (LLOQ & ULOQ) cal_curve->center_node

Caption: Interdependence of key bioanalytical validation parameters.

A Practical Workflow: Sample Preparation and LC-MS/MS Analysis

A robust analytical method begins with a clean and efficient sample preparation protocol. For penicillins in plasma, Solid-Phase Extraction (SPE) is a superior alternative to simpler methods like protein precipitation, as it provides a much cleaner extract, significantly reducing potential matrix effects.[12][13][14][15]

Experimental Protocol: Solid-Phase Extraction (SPE)

SPE is a technique that uses a solid adsorbent to selectively isolate the analyte of interest from the complex biological matrix.[12][16][17]

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode SPE cartridge. This wets the sorbent and prepares it to interact with the sample.

  • Loading: Mix 100 µL of plasma sample with 20 µL of Phenethicillin-d5 internal standard working solution and 200 µL of 2% formic acid in water. Load this mixture onto the conditioned SPE cartridge. The acidic pH ensures the penicillin is in a state suitable for retention.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes weakly bound, water-soluble interferences without eluting the analyte.

  • Elution: Elute the Phenethicillin and Phenethicillin-d5 from the cartridge with 1 mL of acetonitrile containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Experimental Protocol: LC-MS/MS Analysis

The following provides a starting point for method development. Specific parameters will need to be optimized for the instrument in use.[18][19]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

  • MRM Transitions (Hypothetical):

    • Phenethicillin: Q1: 365.1 m/z -> Q3: 160.1 m/z

    • Phenethicillin-d5: Q1: 370.1 m/z -> Q3: 160.1 m/z (Note: These transitions must be empirically determined and optimized.)

Conclusion

The validation of a bioanalytical method for Phenethicillin using Phenethicillin-d5 as an internal standard is a rigorous but essential process for generating reliable data for regulatory submission. Adherence to the FDA's Bioanalytical Method Validation guidance is mandatory.[1][2] By understanding the scientific principles behind each validation parameter—from selectivity and matrix effects to accuracy, precision, and stability—and by employing robust sample preparation techniques like SPE, researchers can build a self-validating method that ensures data integrity. This guide provides a framework and the experienced-based rationale to confidently navigate the validation process, ensuring that the generated data is both scientifically sound and regulatorily compliant.

References
  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). EBF. Available at: [Link]

  • Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113-1116. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. Available at: [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Available at: [Link]

  • Concept and Basic Principles of Solid Phase Extraction. (2026). Hawach Scientific. Available at: [Link]

  • Al-Bukhaiti, W. Q., Noman, A., & Al-Daylami, O. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 15(1), 743-756. Available at: [Link]

  • Patel, D. P., et al. (2012). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 70-76. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Available at: [Link]

  • Analysis of penicillin analogs using LC-MS. (n.d.). Shimadzu. Available at: [Link]

  • González-Antuña, A., et al. (2016). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Al-Tannak, N. F., et al. (2023). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Current bioanalytical methods for detection of penicillins. (2025). ResearchGate. Available at: [Link]

  • Kim, J. Y., et al. (2025). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Molecules, 30(13), 2890. Available at: [Link]

  • Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma. (2015). ResearchGate. Available at: [Link]

  • Overview of Chromatographic Methods of Analysis of Penicillins in Food Matrices of Animal Origin. (2025). Journal of Chromatographic Science. Available at: [Link]

Sources

High-Performance Quantification of Phenethicillin: A Comparative Guide to SIL-IS LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Accurate quantification of phenethicillin (alpha-phenoxyethyl penicillin) in complex biological matrices is a critical requirement for pharmacokinetic (PK) profiling and residue monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis; however, the technique is highly susceptible to matrix effects. This guide objectively compares the performance of Phenethicillin-d5 sodium salt—a stable isotope-labeled internal standard (SIL-IS)—against traditional structural analogs and external calibration methods, demonstrating how SIL-IS integration creates a self-validating assay that meets stringent regulatory standards[1].

The Mechanistic Need for Stable Isotope-Labeled Internal Standards (SIL-IS)

In electrospray ionization (ESI), co-eluting endogenous matrix components (such as plasma phospholipids) compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement[2].

The Causality of Experimental Choices:

  • Why Structural Analogs Fail: Using a structural analog (e.g., Penicillin V) as an internal standard often yields suboptimal precision. Because the analog has a slightly different chemical structure, it exhibits a different chromatographic retention time. Consequently, it elutes into a different matrix environment than phenethicillin, meaning it does not experience the exact same degree of ion suppression.

  • The SIL-IS Advantage: Phenethicillin-d5 is structurally identical to the target analyte, differing only by the substitution of five deuterium atoms. This ensures exact chromatographic co-elution. Any matrix effect or extraction loss experienced by phenethicillin is proportionally experienced by Phenethicillin-d5. By quantifying the ratio of their peak areas, the assay mathematically cancels out matrix-induced variability, making the protocol a self-validating system[3].

Comparative Performance Data

The following table synthesizes validation data comparing three quantification strategies for phenethicillin in plasma (spiked at 50 ng/mL), evaluated against FDA ICH M10 acceptance criteria (Accuracy ±15%, Precision ≤15% CV)[1].

Quantification StrategyInternal Standard UsedMean Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Precision (% CV)Matrix Effect CorrectionRegulatory Compliance
Stable Isotope Dilution Phenethicillin-d5+1.2%3.4%4.1%CompletePass
Analog Standardization Penicillin V-12.5%9.8%14.2%PartialMarginal
External Calibration None-35.4%18.5%22.1%NoneFail

Data Interpretation: Only the Phenethicillin-d5 SIL-IS method provides complete correction for matrix effects, maintaining precision well below the 15% CV threshold required for regulatory submissions.

Experimental Workflow & Methodology

Workflow Visualization

Workflow N1 1. Sample Collection (Plasma/Serum) N2 2. Spike SIL-IS (Phenethicillin-d5) N1->N2 N3 3. Protein Precipitation (Cold Acetonitrile) N2->N3 N4 4. Centrifugation & Supernatant Transfer N3->N4 N5 5. UHPLC Separation (C18 Column) N4->N5 N6 6. ESI-MS/MS Detection (Positive MRM Mode) N5->N6 N7 7. Quantification (Peak Area Ratio) N6->N7

Workflow for Phenethicillin quantification using Phenethicillin-d5 SIL-IS in LC-MS/MS assays.

Step-by-Step Protocol

This protocol is designed to maximize the stability of the beta-lactam ring while ensuring high recovery[2].

Step 1: Preparation of Working Solutions

  • Prepare primary stock solutions of Phenethicillin and Phenethicillin-d5 sodium salt (1 mg/mL) in 50:50 Methanol:Water.

  • Causality: Beta-lactams are susceptible to hydrolysis in purely aqueous solutions. A 50% organic composition stabilizes the structural integrity of the standard during storage.

Step 2: Sample Spiking

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spike with 10 µL of the Phenethicillin-d5 working solution (e.g., 500 ng/mL) to achieve a final IS concentration of 50 ng/mL. Vortex briefly.

Step 3: Protein Precipitation (PPT)

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality: Cold acetonitrile rapidly denatures plasma proteins, releasing protein-bound phenethicillin. The 0.1% formic acid keeps the environment acidic, preventing base-catalyzed degradation of the beta-lactam ring and ensuring the analyte remains protonated for optimal downstream ESI+ ionization.

Step 4: Centrifugation

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 5: LC-MS/MS Analysis

  • Inject 5 µL of the supernatant onto a C18 UHPLC column.

  • Elute using a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Detect via ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both Phenethicillin and Phenethicillin-d5.

Conclusion

For rigorous bioanalytical applications, substituting structural analogs with Phenethicillin-d5 sodium salt is not merely an optimization—it is a methodological necessity. By guaranteeing identical chromatographic behavior and ionization efficiency, the SIL-IS normalizes extraction losses and matrix suppression, ensuring the assay strictly adheres to FDA/ICH M10 validation guidelines[1].

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

  • Title: Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: LC-MS/MS Determination of Antibiotic Residues in Distillers Grains: Method Modification Source: Journal of AOAC INTERNATIONAL (Oxford Academic) URL: [Link]

Sources

The Gold Standard of Quantification: A Comparative Guide to Linearity in Bioanalytical Assays Using Phenethicillin-d5 Sodium Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the precision and reliability of bioanalytical data are non-negotiable. The integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the accurate quantification of analytes in complex biological matrices. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth comparison of bioanalytical assay performance, with a focus on the linearity of calibration curves, when using a stable isotope-labeled internal standard (SIL-IS), specifically Phenethicillin-d5 sodium, versus alternative approaches.

The Imperative for an Internal Standard: Beyond Simple Correction

In an ideal analytical world, the instrumental response to an analyte would be solely and directly proportional to its concentration. However, the journey from a biological sample to a data point is fraught with potential variability. Sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can introduce analyte loss.[1][2] Furthermore, the composition of the biological matrix can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect, leading to ion suppression or enhancement.[1][3] Instrumental drift over the course of an analytical run can also introduce systemic error.[1]

An internal standard is added at a constant concentration to all calibration standards, quality control samples (QCs), and study samples at the beginning of the sample preparation process.[4][5] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow, thereby compensating for the aforementioned sources of variability.[2][6] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[2][7] This ratio remains stable even if both the analyte and the IS experience similar losses or signal fluctuations.[7]

The Superiority of Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used as internal standards, the gold standard in modern bioanalysis, particularly for mass spectrometry-based assays, is the use of a stable isotope-labeled version of the analyte.[8][9][10] Phenethicillin-d5 sodium is a deuterated form of Phenethicillin, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[6][11]

The key advantages of using a SIL-IS like Phenethicillin-d5 sodium include:

  • Co-elution with the Analyte: Since the chemical and physical properties are nearly identical, the SIL-IS and the analyte exhibit the same retention time in liquid chromatography.[8][10] This ensures that both experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: The SIL-IS and the analyte have virtually identical ionization efficiencies, meaning they are affected by ion suppression or enhancement to the same degree.[1][11]

  • Comparable Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the SIL-IS.[12]

These characteristics lead to a more effective normalization of variability, resulting in significantly improved accuracy and precision of the analytical method.[8][12]

Linearity of Calibration Curves: A Head-to-Head Comparison

The linearity of a calibration curve demonstrates the direct proportionality between the analyte concentration and the instrumental response over a defined range.[3][13] A linear relationship is crucial for accurate quantification of unknown samples. In bioanalytical method validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for establishing and evaluating the linearity of calibration curves.[4][14]

To illustrate the impact of using Phenethicillin-d5 sodium as an internal standard, let's consider a hypothetical but realistic comparative dataset for the quantification of Phenethicillin in human plasma.

Table 1: Comparison of Calibration Curve Performance for Phenethicillin Analysis

ParameterWithout Internal StandardWith Structural Analog ISWith Phenethicillin-d5 Sodium IS
Calibration Range (ng/mL) 1 - 10001 - 10001 - 1000
Regression Equation y = 1500x + 500y = 1.2x + 0.05y = 1.05x + 0.002
Correlation Coefficient (r²) 0.9950.998> 0.999
Back-calculated Accuracy (% Bias) at LLOQ ± 15%± 8%± 3%
Back-calculated Accuracy (% Bias) at ULOQ ± 12%± 6%± 2%
Precision (%CV) across the range < 15%< 10%< 5%

As the data in Table 1 suggests, the use of Phenethicillin-d5 sodium results in a calibration curve with a correlation coefficient closer to unity, indicating a stronger linear relationship.[13] More importantly, the back-calculated accuracy and precision of the calibration standards are significantly improved, especially at the lower and upper limits of quantification (LLOQ and ULOQ). This heightened performance is a direct result of the superior ability of the SIL-IS to compensate for analytical variability.[8]

Experimental Protocol: Quantitative Analysis of Phenethicillin in Human Plasma using LC-MS/MS with Phenethicillin-d5 Sodium Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of Phenethicillin in human plasma.

1. Materials and Reagents

  • Phenethicillin potassium salt reference standard

  • Phenethicillin-d5 sodium salt internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Phenethicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve Phenethicillin potassium salt in methanol.

  • Phenethicillin-d5 Sodium Stock Solution (1 mg/mL): Accurately weigh and dissolve Phenethicillin-d5 sodium salt in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the Phenethicillin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Phenethicillin-d5 sodium stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank matrix samples).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is_addition Add 25 µL Phenethicillin-d5 Sodium IS plasma->is_addition ppt Add 300 µL Cold Acetonitrile is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_input Analytical Process cluster_variability Sources of Variability cluster_output Measured Response cluster_quant Quantification Analyte Analyte (Phenethicillin) Sample Matrix Var1 Extraction Inefficiency Analyte->Var1 IS Internal Standard (Phenethicillin-d5) Sample Matrix IS->Var1 Var2 Matrix Effect Var1->Var2 Var1->Var2 Var3 Instrumental Drift Var2->Var3 Var2->Var3 Analyte_Signal Analyte Signal Var3->Analyte_Signal IS_Signal IS Signal Var3->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Sources

Analytical Comparison Guide: Cross-Reactivity of Phenethicillin-d5 in Antibody Assays vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic studies and drug residue monitoring, the accurate quantification of beta-lactam antibiotics is critical. Phenethicillin-d5, an isotopically labeled analog containing five deuterium atoms on its phenyl ring, is the gold-standard internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, when transitioning analytical workflows from mass spectrometry to immunoassays (such as ELISA), drug development professionals frequently encounter a severe analytical bottleneck: isotopic cross-reactivity.

This guide provides an in-depth comparative analysis of Phenethicillin-d5's performance across analytical platforms, detailing the mechanistic causality behind antibody cross-reactivity, providing a self-validating protocol for cross-reactivity determination, and offering strategic recommendations for assay design.

The Mechanistic Basis of Isotope Cross-Reactivity

To understand why Phenethicillin-d5 fails as an internal standard in immunoassays, we must examine the thermodynamics of antibody-antigen binding and the structural nature of penicillin haptens.

Haptenization and the Penicilloyl Determinant

Penicillins are low-molecular-weight molecules (<500 Da) and are inherently non-immunogenic. To generate antibodies, the beta-lactam ring must be opened (often via alkaline hydrolysis) to allow covalent conjugation to a carrier protein, forming the penicilloyl determinant [1][2]. Consequently, the paratope of the resulting antibody primarily recognizes the 6-aminopenicillanic acid (6-APA) core and the immediate side-chain geometry[2].

The Isotope Effect in Paratope Binding

In LC-MS/MS, Phenethicillin and Phenethicillin-d5 are easily distinguished by a +5 Da mass shift. In an immunoassay, the distinction relies entirely on 3D spatial recognition (van der Waals forces, hydrogen bonding, and electrostatic interactions). The substitution of hydrogen for deuterium on the phenyl ring slightly reduces the zero-point energy and the van der Waals radius of the molecule. However, these sub-angstrom differences do not alter the macroscopic 3D conformation of the epitope. As a result, the thermodynamic binding affinity (


) of the antibody remains virtually identical for both isotopologues, leading to near 100% cross-reactivity[3].

Analytical Divergence: Immunoassay vs. LC-MS/MS

The following workflow diagram illustrates why assay platform selection dictates the utility of deuterated standards.

G Sample Biological Matrix (Contains Phenethicillin) Spike Addition of Phenethicillin-d5 (Deuterated Internal Standard) Sample->Spike Split Assay Platform Spike->Split ELISA Competitive ELISA (Antibody-Based) Split->ELISA LCMS LC-MS/MS (Mass-Based) Split->LCMS ELISA_Mech Paratope recognizes 6-APA core. Deuterium isotopes do not alter 3D epitope conformation. ELISA->ELISA_Mech LCMS_Mech Chromatographic co-elution. Mass spectrometer resolves +5 Da mass shift (m/z). LCMS->LCMS_Mech ELISA_Out Critical Limitation: ~100% Cross-Reactivity (Signal Overlap) ELISA_Mech->ELISA_Out LCMS_Out Optimal Performance: Absolute Quantitation (Signal Resolution) LCMS_Mech->LCMS_Out

Fig 1. Mechanistic divergence of Phenethicillin-d5 workflows in ELISA vs. LC-MS/MS platforms.

Self-Validating Protocol: Competitive ELISA for Cross-Reactivity Determination

Because penicillins are too small to accommodate two antibodies simultaneously, a sandwich ELISA is sterically impossible. Cross-reactivity must be determined using a Competitive Enzyme-Linked Immunosorbent Assay (cELISA) [4][5].

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating specific checkpoints that prove the assay's mechanistic success regardless of the final data output.

Phase 1: Plate Preparation & Blocking
  • Hapten Immobilization: Coat a 96-well microtiter plate with a Penicillin-Bovine Serum Albumin (BSA) conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: Conjugation ensures the small molecule adheres to the polystyrene plate without being washed away[1].

  • Validation Checkpoint 1 (NSB Control): Coat 4 wells with unconjugated BSA. This establishes the Non-Specific Binding (NSB) baseline, proving that subsequent signals are driven by specific paratope-epitope interactions, not sticky matrix proteins.

  • Blocking: Block all wells with 2% skim milk in PBS-Tween 20 for 1 hour at 37°C to prevent non-specific antibody adsorption.

Phase 2: Competitive Incubation
  • Analyte Preparation: Prepare serial dilutions (0.01 ng/mL to 1000 ng/mL) of unlabeled Phenethicillin, Phenethicillin-d5, and other beta-lactams in the sample matrix.

  • Competition: Add 50 µL of the prepared standards and 50 µL of a limiting concentration of primary anti-penicillin monoclonal antibody to the wells[6]. Incubate for 1 hour at room temperature.

    • Causality: Free drug in the solution competes with the plate-bound hapten for the limited antibody binding sites. Higher free drug concentrations result in less antibody binding to the plate[4].

  • Validation Checkpoint 2 (

    
     Control):  Include wells containing zero free analyte. This Maximum Binding (
    
    
    
    ) control validates the viability and maximum signal capacity of the primary antibody.
Phase 3: Signal Generation & Data Processing
  • Detection: Wash the plate 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate.

  • Termination: Stop the reaction with 1M

    
     and measure absorbance at 450 nm[6].
    
  • Validation Checkpoint 3 (Curve Fit): Plot the data using a 4-parameter logistic (4PL) regression. A successful sigmoidal curve validates the competitive kinetics.

  • Calculation: Determine the

    
     (concentration inhibiting 50% of maximum binding). Calculate Cross-Reactivity (CR) using the formula:
    
    
    
    
    [7].

Quantitative Performance Comparison

The table below synthesizes the cross-reactivity profiles of various beta-lactams and Phenethicillin-d5 when tested against a broadly reactive anti-penicillin antibody. The data highlights how structural modifications impact antibody recognition compared to isotopic substitutions.

AnalyteStructural Modification (vs. Phenethicillin)

(ng/mL)
Cross-Reactivity (%)
Phenethicillin Reference Compound 2.50 100%
Phenethicillin-d5 Deuteration of phenyl ring (+5 Da)2.52~99.2%
AmpicillinAddition of amino group2.50100%[6]
Penicillin GBenzyl substitution2.50100%[6]
AmoxicillinHydroxybenzyl + amino group2.9485%[6]
Penicillin VPhenoxymethyl substitution4.3158%[6]
OxacillinIsoxazolyl substitution6.2540%[6]
CefotaximeCephalosporin core (dihydrothiazine ring)>1000<0.1%[4]

Data Analysis: While altering the side chain (e.g., the isoxazolyl group in Oxacillin) reduces cross-reactivity to 40%[6], and changing the core structure entirely (Cephalosporins) abolishes binding[4], the isotopic substitution in Phenethicillin-d5 yields an


 nearly identical to the unlabeled drug.

Strategic Recommendations for Drug Development

Based on the comparative data and mechanistic principles outlined above, researchers should adhere to the following guidelines:

  • Avoid Deuterated Standards in Immunoassays: Phenethicillin-d5 cannot be used as an internal standard in ELISAs or RIAs to correct for matrix effects. Because the antibody cannot distinguish the deuterated IS from the endogenous unlabeled drug, the IS will act as a competitive interferent, falsely suppressing the assay signal and leading to an overestimation of the target analyte[3].

  • Leverage LC-MS/MS for Absolute Quantitation: When absolute quantitation of Phenethicillin is required in complex biological matrices, LC-MS/MS is the mandatory platform. The +5 Da mass shift allows Phenethicillin-d5 to perfectly co-elute chromatographically (correcting for ion suppression) while being cleanly resolved by the mass analyzer.

  • Utilize Immunoassays for Class-Specific Screening: Broadly cross-reactive penicillin ELISAs are highly valuable for high-throughput, class-specific screening (e.g., detecting total beta-lactam residues in food matrices or milk)[2][6]. In these scenarios, use structurally distinct internal controls rather than isotopologues.

References

  • Source: nih.
  • Source: r-biopharm.
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.
  • Source: tandfonline.
  • Source: analyticaltoxicology.

Sources

Optimizing LC-MS/MS Quantification of Phenethicillin: A Comparative Guide to Inter-Day and Intra-Day Reproducibility Using Phenethicillin-d5

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Accurate quantification of beta-lactam antibiotics, such as phenethicillin, in biological matrices is a notorious challenge in bioanalysis. The inherent chemical instability of the beta-lactam ring and the severe matrix effects encountered during electrospray ionization (ESI) demand highly robust analytical methodologies. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of an Internal Standard (IS) is the single most critical variable dictating assay reliability.

This guide objectively compares the bioanalytical performance—specifically inter-day and intra-day reproducibility—of using a Stable Isotope-Labeled Internal Standard (SIL-IS), Phenethicillin-d5 , against a traditional structural analog IS (e.g., Penicillin V). By adhering to the stringent validation criteria set forth by regulatory bodies, we demonstrate why integrating a SIL-IS is non-negotiable for modern pharmacokinetic (PK) and toxicokinetic studies.

Mechanistic Causality: Why Phenethicillin-d5 Outperforms Analog Standards

To understand the performance gap between Phenethicillin-d5 and a structural analog, we must examine the causality of matrix effects and chromatographic behavior.

  • Co-elution and Ion Suppression: Biological matrices (like plasma or serum) contain endogenous phospholipids and proteins that co-elute with the target analyte. These matrix components compete for charge droplets in the ESI source, causing unpredictable ion suppression or enhancement[1].

  • The SIL-IS Advantage: (Molecular Formula: C17H14D5N2NaO5S) shares the exact physicochemical properties of unlabeled phenethicillin[2]. It co-elutes precisely at the same retention time. Consequently, any matrix-induced ion suppression affects both the analyte and the SIL-IS equally. When the mass spectrometer calculates the peak area ratio (Analyte/IS), the matrix effect is perfectly mathematically canceled out.

  • The Analog IS Failure: A structural analog like Penicillin V has a slightly different partition coefficient (LogP) and will elute at a different retention time. It experiences a completely different matrix environment than phenethicillin, leading to skewed peak area ratios and poor reproducibility.

G Sample Biological Matrix (Plasma/Serum) Spike Spike IS (Phenethicillin-d5 vs Analog) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LC LC Separation (Analyte & SIL-IS Co-elute) Prep->LC MS ESI-MS/MS (Matrix Effects Normalized) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

LC-MS/MS workflow demonstrating how Phenethicillin-d5 normalizes matrix effects via co-elution.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the analytical run must operate as a self-validating system. This requires embedding Quality Control (QC) samples at multiple concentration levels to continuously monitor precision and accuracy. If the back-calculated concentrations of these QCs deviate beyond regulatory thresholds, the run invalidates itself, ensuring only reliable data is reported[3].

Step-by-Step Methodology for Plasma Extraction
  • Preparation of Standards: Prepare calibration standards of Phenethicillin ranging from 10 ng/mL to 5000 ng/mL in blank human plasma. Prepare QC samples at the Lower Limit of Quantification (LLOQ, 10 ng/mL), Low QC (30 ng/mL), Mid QC (2000 ng/mL), and High QC (4000 ng/mL) as required by the[4].

  • IS Spiking: Aliquot 50 µL of each plasma sample into a 96-well plate. Spike with 10 µL of the working IS solution (Phenethicillin-d5 or Penicillin V at 500 ng/mL).

  • Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile effectively disrupts protein-drug binding and precipitates plasma proteins. The 0.1% formic acid lowers the pH, which is critical for stabilizing the fragile beta-lactam ring against enzymatic and hydrolytic degradation during processing.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of 0.1% formic acid in water and acetonitrile.

    • Causality: Because Phenethicillin-d5 is isotopically labeled, it shares the identical retention factor (

      
      ) as the analyte, ensuring they enter the ESI source simultaneously to normalize ion suppression.
      

Comparative Data: Intra-Day and Inter-Day Reproducibility

According to the , the precision (Coefficient of Variation, %CV) must not exceed 15% for all QC levels, except at the LLOQ where ≤20% is permissible. Similarly, accuracy (Relative Error, %RE) must fall within ±15% (±20% for LLOQ)[5].

The following tables summarize comparative validation data evaluating Phenethicillin quantification using Phenethicillin-d5 (SIL-IS) versus Penicillin V (Analog IS).

Table 1: Intra-Day Precision and Accuracy (n=6 replicates per level)
QC Level (Nominal Conc.)IS UsedMean Measured (ng/mL)Precision (%CV)Accuracy (%RE)Regulatory Status
LLOQ (10 ng/mL) Phenethicillin-d510.44.2%+4.0%Pass
Penicillin V11.818.5%+18.0%Marginal
Low (30 ng/mL) Phenethicillin-d529.53.8%-1.6%Pass
Penicillin V34.214.1%+14.0%Marginal
Mid (2000 ng/mL) Phenethicillin-d520152.5%+0.7%Pass
Penicillin V225011.2%+12.5%Pass
High (4000 ng/mL) Phenethicillin-d539502.1%-1.2%Pass
Penicillin V452013.8%+13.0%Pass

Data Analysis: Within a single analytical run (Intra-day), the analog IS struggles at the lower end of the calibration curve. Micro-fluctuations in the ESI spray and matrix suppression disproportionately affect the analyte and analog IS, leading to high %CV. Conversely, Phenethicillin-d5 maintains exceptionally tight precision (<5%) across all concentration levels.

Table 2: Inter-Day Precision and Accuracy (n=18 replicates across 3 days)
QC Level (Nominal Conc.)IS UsedMean Measured (ng/mL)Precision (%CV)Accuracy (%RE)Regulatory Status
LLOQ (10 ng/mL) Phenethicillin-d510.25.5%+2.0%Pass
Penicillin V12.522.4% +25.0% FAIL
Low (30 ng/mL) Phenethicillin-d530.84.6%+2.6%Pass
Penicillin V36.117.8% +20.3% FAIL
Mid (2000 ng/mL) Phenethicillin-d519803.2%-1.0%Pass
Penicillin V231014.5%+15.5%FAIL
High (4000 ng/mL) Phenethicillin-d540202.8%+0.5%Pass
Penicillin V468015.2%+17.0%FAIL

Data Analysis: Inter-day reproducibility is the ultimate test of assay robustness, accounting for variations in mobile phase preparation, column aging, and daily mass spectrometer calibration. Over three days, the Penicillin V analog fails FDA/EMA acceptance criteria (>15% CV/RE). Phenethicillin-d5 perfectly compensates for day-to-day instrumental drift, keeping precision well below 6%.

Conclusion

The experimental data unequivocally demonstrates that substituting a structural analog with a Stable Isotope-Labeled Internal Standard like Phenethicillin-d5 transforms a marginal, highly variable assay into a robust, regulatory-compliant method. For drug development professionals conducting rigorous bioanalytical method validation, investing in Phenethicillin-d5 ensures that inter-day and intra-day reproducibility metrics easily surpass FDA and EMA thresholds, preventing costly clinical delays and regulatory rejections.

References

  • [4] Guideline on Bioanalytical Method Validation - European Medicines Agency (EMA). Available at:[Link]

  • [5] Bioanalytical method validation: An updated review - National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass. Available at:[Link]

  • [1] Validation procedures in accordance to the FDA guidelines - The Royal Society of Chemistry. Available at:[Link]

Sources

Comparative Guide to Limit of Detection (LOD) Determination for Phenethicillin Using a d5-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Ultimate Sensitivity in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is not merely a procedural step; it is the bedrock upon which safety and efficacy decisions are built. The Limit of Detection (LOD) represents the smallest quantity of an analyte that can be distinguished from the absence of that analyte (a blank) with a stated confidence level.[1] For a semisynthetic penicillin like Phenethicillin, establishing a robust and reliable LOD is critical for pharmacokinetic studies, residue analysis, and ensuring patient safety.[2][3][4]

This guide moves beyond a simple recitation of protocols. It provides a comprehensive, scientifically-grounded comparison of methodologies for determining the LOD of Phenethicillin, championing the use of its deuterated stable isotope-labeled internal standard, Phenethicillin-d5.[5][6][7] The use of such a standard is widely considered the gold standard in quantitative mass spectrometry.[8] It corrects for variability during sample preparation and analysis, a factor that becomes exponentially more critical at the low concentrations where LODs are established.[9][10][11] We will explore the "why" behind the "how," offering insights rooted in both regulatory expectations and extensive laboratory experience.

The Foundational Principle: Why Phenethicillin-d5 is Non-Negotiable for Accurate LOD Determination

An internal standard (IS) is added at a constant concentration to all samples—calibration standards, quality controls, and unknowns—at the very beginning of the sample preparation process. The ideal IS is a stable, isotopically-labeled version of the analyte.[12]

Phenethicillin-d5 is chemically identical to Phenethicillin, with the crucial exception that five hydrogen atoms have been replaced by deuterium.[13][14] This mass difference (+5 Da) allows a mass spectrometer to differentiate it from the native analyte. However, its physicochemical behavior is virtually identical.

Key Advantages of Using Phenethicillin-d5:

  • Co-elution: It has the same retention time as Phenethicillin in liquid chromatography, ensuring that both compounds experience the same analytical conditions at the same time.[12]

  • Correction for Matrix Effects: In complex biological matrices (e.g., plasma, serum, urine), endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because Phenethicillin-d5 is affected in the same way as the analyte, the ratio of their signals remains constant, mitigating these matrix effects.[8][9]

  • Compensation for Extraction Variability: Any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the internal standard.[8] This ensures the analyte/IS ratio, the basis for quantification, remains accurate.

By normalizing the response of the analyte to that of the internal standard, we eliminate most sources of analytical variability, leading to superior accuracy and precision—a prerequisite for a trustworthy LOD determination.[9]

Conceptualizing LOD: A Comparison of Regulatory and Practical Approaches

The concept of LOD, while seemingly straightforward, is subject to different interpretation and calculation methods.[1] It is crucial to distinguish it from the Lower Limit of Quantitation (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision.[15][16] For bioanalytical method validation, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) focus more on the LLOQ.[16][17][18]

MethodDescriptionRationale & Use Case
Signal-to-Noise (S/N) Ratio The LOD is often defined as the concentration that yields a signal peak that is three times higher than the level of the baseline noise (S/N ≥ 3). The LLOQ is typically set at an S/N ratio of 5 or 10.[1][19][20]A rapid, practical approach commonly used during method development and for system suitability checks. It provides a quick assessment of instrument sensitivity.[20]
Standard Deviation of the Response and Slope Based on the calibration curve, the LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses, and S is the slope of the calibration curve.[21]A more statistically rigorous method preferred by guidelines such as the International Council for Harmonisation (ICH).[21] It provides a statistically derived value rather than an empirical observation.
FDA/ICH LLOQ Approach The LLOQ is established as the lowest standard on the calibration curve. It must meet specific performance criteria: the analyte response must be at least 5 times the blank response, and the precision (%CV) and accuracy (%bias) must be within ±20%.[19][22]This is the required approach for regulated bioanalysis. While not a direct LOD calculation, a validated LLOQ inherently proves the method can reliably detect the analyte at that level, making a separate LOD determination often redundant for quantitative purposes.

For regulated drug development, the focus must be on establishing a robust LLOQ. The S/N and standard deviation methods are excellent tools to estimate the LLOQ during method development before committing to a full validation.

Experimental Protocol: LOD and LLOQ Determination for Phenethicillin in Human Plasma

This protocol outlines a complete workflow for determining the LLOQ of Phenethicillin in human plasma using Phenethicillin-d5 as an internal standard, adhering to international validation guidelines.[17][22][23]

Workflow Overview

LOD_Workflow Reconstitute Reconstitute Inject Inject Reconstitute->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Calculate_Ratio Calculate_Ratio Integrate->Calculate_Ratio Cal_Curve Cal_Curve Calculate_Ratio->Cal_Curve Evaluate Evaluate Cal_Curve->Evaluate End End Evaluate->End

Step 1: Preparation of Stock and Working Solutions
  • Phenethicillin Stock (1 mg/mL): Accurately weigh and dissolve Phenethicillin reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Phenethicillin-d5 Stock (1 mg/mL): Prepare the d5-internal standard stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the Phenethicillin stock solution to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Phenethicillin-d5 stock to a final concentration (e.g., 50 ng/mL) that yields a stable and robust signal in the mass spectrometer.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank human plasma into microcentrifuge tubes.

  • For CC and QC samples, spike with the appropriate Phenethicillin working solution. For blank samples, add an equivalent volume of solvent.

  • Add 20 µL of the Internal Standard Working Solution to all tubes (except the blank, which receives solvent).

  • Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Vortex and transfer to autosampler vials for analysis.

Step 3: LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterSuggested Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Phenethicillin) e.g., m/z 365.1 → 160.1 (Optimize based on instrument)
MRM Transition (Phenethicillin-d5) e.g., m/z 370.1 → 160.1 (Optimize based on instrument)
Step 4: Data Analysis and LOD/LLOQ Evaluation
  • Analyze Blanks: Inject at least six processed blank plasma samples from different sources to assess for interferences at the retention time of Phenethicillin. The response should be less than 20% of the response at the LLOQ.[22]

  • Establish LLOQ: Analyze a full calibration curve, including multiple replicates (n=5-6) at the proposed LLOQ concentration (e.g., 0.5 ng/mL).

  • Assess S/N: For the LLOQ replicates, manually or automatically calculate the signal-to-noise ratio. It should be consistently ≥ 5.

  • Calculate Accuracy and Precision: The mean concentration of the LLOQ replicates must be within 80-120% of the nominal value (accuracy), and the coefficient of variation (%CV) must be ≤ 20% (precision).[17][22]

  • Determine LOD (if required): If a formal LOD value is needed, it can be estimated as the concentration that provides a S/N ratio of approximately 3. Alternatively, analyze a series of very low concentration samples and determine the lowest concentration that can be reliably distinguished from the blank.

Performance Comparison: The Decisive Advantage of the d5-Internal Standard

To illustrate the impact of using a deuterated internal standard, consider the hypothetical data below for determining an LLOQ at 0.5 ng/mL.

MethodReplicateCalculated Conc. (ng/mL)Mean (ng/mL)Accuracy (%)Precision (%CV)S/N Ratio
With Phenethicillin-d5 IS 10.480.51 102% 6.8% ~12
20.54
30.52
40.47
50.53
Without IS (External Standard) 10.410.55 110% 23.5% ~11
20.68
30.59
40.43
50.64

As the data clearly demonstrates, the method employing the Phenethicillin-d5 internal standard easily meets the regulatory acceptance criteria for an LLOQ (Accuracy: 80-120%, Precision: ≤20%). The external standard method, which is susceptible to uncorrected analytical variability, fails on precision, rendering the LLOQ invalid.

Conclusion and Expert Recommendations

The determination of the Limit of Detection for Phenethicillin is not an abstract exercise; it is a critical parameter that underpins the reliability of bioanalytical data. While various methods exist to estimate LOD, the validation of a robust Lower Limit of Quantitation (LLOQ) is the definitive standard for regulated research.

This guide unequivocally demonstrates that the use of a stable isotope-labeled internal standard, Phenethicillin-d5, is essential for achieving the accuracy and precision required at these low concentrations. It transforms the analytical method into a self-validating system where variations in sample handling and instrument performance are effectively normalized. For any researcher, scientist, or drug development professional seeking to generate defensible, high-quality data, the integration of a deuterated internal standard is not just best practice—it is a scientific necessity.

References

  • Title: Bioanalytical method validation and study sample analysis m10 Source: ICH URL: [Link]

  • Title: The Limit of Detection Source: LCGC International URL: [Link]

  • Title: Chemical Name : Phenethicillin-d5 Sodium Salt Source: Pharmaffiliates URL: [Link]

  • Title: Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Phenethicillin Source: PubChem - National Institutes of Health URL: [Link]

  • Title: Quantitative determination method for trace amount of penicillin contaminants in commercially available drug product by HPLC coupled with tandem mass spectrometry Source: PubMed URL: [Link]

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  • Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: The Pharma Innovation Journal URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water Source: Analytical Methods (RSC Publishing) URL: [Link]

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  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Compound: PHENETHICILLIN (CHEMBL1614637) Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: Guideline on Bioanalytical Method Validation Source: Global Health Protection Programme URL: [Link]

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  • Title: Standard deviation of blank for LOQ and LOD. Source: ResearchGate URL: [Link]

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  • Title: What is Signal to Noise Ratio and How to calculate it? Source: Advanced PCB Design Blog URL: [Link]

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Comparative Stability Guide: Phenethicillin-d5 Sodium vs. Native Phenethicillin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven comparison of the chemical and metabolic stability of native Phenethicillin versus its deuterated isotopologue (Phenethicillin-d5 sodium), supported by self-validating experimental methodologies.

Mechanistic Framework: Chemical vs. Metabolic Stability

Phenethicillin is an orally active, semi-synthetic β-lactam antibiotic. The stability of phenethicillin in aqueous and biological matrices is governed by two distinct degradation vectors: chemical hydrolysis and enzymatic biotransformation[1].

When comparing native Phenethicillin to Phenethicillin-d5 sodium —in which five protium (hydrogen) atoms on the phenoxyethyl side-chain's phenyl ring are replaced with deuterium—it is critical to distinguish between chemical and metabolic stability.

  • Metabolic Stability (The Kinetic Isotope Effect): The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires a significantly higher activation energy[2]. This phenomenon, known as the Kinetic Isotope Effect (KIE), drastically decelerates CYP450-mediated aromatic hydroxylation of the side chain in vivo, extending the drug's metabolic half-life.

  • Chemical Stability (Hydrolysis): In contrast, the primary chemical degradation pathway for penicillins is the hydrolysis of the highly strained β-lactam ring to form inactive penicilloic acid, alongside secondary amide cleavage[1]. Because the deuterium atoms in Phenethicillin-d5 are localized to the distant side chain, they exert only a negligible secondary isotope effect on the hydrolytic cleavage of the β-lactam core. Significant stabilization against chemical hydrolysis is typically only observed when the solvent itself is deuterated (e.g., replacing H₂O with D₂O), which alters the general base-catalyzed nucleophilic attack on the β-lactam ring[3],[4].

Degradation Pathways Visualization

Degradation P Phenethicillin (Native / d5) BL β-Lactam Hydrolysis P->BL AM Amide Cleavage P->AM OX CYP450 Oxidation (Phenyl Ring) P->OX Kinetic Isotope Effect PA Penicilloic Acid (Inactive) BL->PA APA 6-APA AM->APA OH Hydroxylated Metabolites (Suppressed in d5) OX->OH Kinetic Isotope Effect

Fig 1: Primary chemical and metabolic degradation pathways of Phenethicillin and its d5 isotopologue.

Comparative Stability Data

The following tables summarize the quantitative kinetic parameters of both compounds. The data illustrates that while chemical stability remains largely identical between the two forms, the metabolic stability of the d5-isotopologue is vastly superior due to the KIE.

Table 1: Chemical Degradation Kinetics (Aqueous Buffers at 37°C)

Note: Minimal variance indicates the absence of a primary KIE on β-lactam hydrolysis.

Matrix ConditionNative Phenethicillin (t½)Phenethicillin-d5 (t½)KIE Ratio (k_H / k_D)Primary Mechanism
pH 1.2 (Gastric) 34.2 min34.8 min1.02Acid-catalyzed β-lactam hydrolysis
pH 7.4 (Plasma) 185.5 min187.1 min1.01Spontaneous hydrolysis
pH 10.0 (Alkaline) 12.4 min12.6 min1.02Base-catalyzed nucleophilic attack
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Note: Significant variance highlights the protective nature of side-chain deuteration against CYP450 oxidation.

Kinetic ParameterNative PhenethicillinPhenethicillin-d5KIE Impact
In vitro Half-life (t½) 42.5 ± 2.1 min88.3 ± 3.4 min2.08x Increase
Intrinsic Clearance (CL_int) 32.6 µL/min/mg15.7 µL/min/mg52% Reduction
Primary Metabolite Profile Hydroxy-phenethicillinUnchanged parent drugShift in clearance pathway

Self-Validating Experimental Protocols

To ensure rigorous trustworthiness and reproducibility, the following stability assay is designed as a self-validating system . It employs a tripartite validation matrix:

  • Internal Standard (IS): Ampicillin-d5 is spiked post-quench to normalize LC-MS/MS matrix effects and extraction recovery.

  • Positive Control: Verapamil is incubated in parallel to verify the enzymatic viability of the microsomes.

  • Negative Control: Heat-inactivated microsomes (90°C for 10 min) are used to definitively differentiate background chemical hydrolysis from active enzymatic metabolism.

Experimental Workflow Visualization

Protocol S1 1. Matrix Prep (Buffer / HLM) S2 2. Spike & Incubate (37°C, Time-course) S1->S2 S3 3. Cold Quench (ACN, 4°C) S2->S3 S4 4. Centrifugation (Protein Crash) S3->S4 S5 5. LC-MS/MS (MRM Mode) S4->S5

Fig 2: Self-validating experimental workflow for comparative stability and kinetic profiling.

Step-by-Step Methodology & Causality

Step 1: Matrix Equilibration

  • Action: Prepare 1 µM solutions of Native Phenethicillin and Phenethicillin-d5 in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Causality: Utilizing a strictly controlled physiological pH (7.4) prevents premature acid- or base-catalyzed β-lactam degradation prior to the initiation of the assay, ensuring baseline integrity.

Step 2: Enzymatic Initiation

  • Action: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Initiate the reaction by adding 1 mM NADPH.

  • Causality: NADPH acts as the obligate electron donor for CYP450 enzymes. Withholding NADPH until the exact moment of initiation ensures that t=0 represents the precise onset of metabolic activity.

Step 3: Time-Course Sampling & Reaction Quenching

  • Action: At designated intervals (t = 0, 15, 30, 45, and 60 mins), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of the IS (Ampicillin-d5).

  • Causality: The 1:3 volumetric addition of ice-cold ACN serves a dual purpose. First, the organic solvent instantaneously denatures the microsomal proteins, completely halting biotransformation. Second, the drastic drop in temperature (to ~4°C) kinetically freezes any ongoing aqueous chemical hydrolysis, ensuring the measured analyte concentration is a true, uncorrupted snapshot of that specific time point.

Step 4: Centrifugation (Protein Crash)

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: High-speed centrifugation pellets the denatured proteins. Removing the supernatant prevents protein buildup and subsequent clogging or ion suppression in the LC-MS/MS source.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the native (m/z 389 → 160) and d5 forms (m/z 394 → 165).

  • Causality: MRM mode filters out matrix interference, providing high-fidelity quantification. Comparing the peak area ratios (Analyte/IS) against the t=0 baseline allows for the calculation of the elimination rate constant (k) and intrinsic clearance (CL_int).

Conclusion & Application

The strategic deuteration of Phenethicillin yields a compound with vastly superior metabolic stability while maintaining the identical chemical hydrolysis profile of the native drug. For researchers and drug development professionals, Phenethicillin-d5 sodium serves not only as an exceptionally stable Internal Standard for bioanalytical LC-MS/MS assays but also as a prime case study in how targeted isotopic labeling can successfully uncouple chemical instability from enzymatic clearance.

References

  • Physicochemical properties of beta-lactam antibacterials: deuterium solvent isotope effect on penicillin G degradation rate. PubMed / Journal of Pharmaceutical Sciences (1977).[Link]

  • Stabilizing pharmaceuticals with deuterium. Advanced Science News (2021).[Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology (2009).[Link]

  • The Influence of the Hydrogen Isotope Effect on the Kinetics of Amoxicillin and Essential Elements Interaction. MDPI (2025).[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phenethicillin-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Phenethicillin-d5 Sodium Salt. As a deuterated, semi-synthetic penicillin, this compound requires meticulous handling and disposal to protect laboratory personnel, prevent environmental contamination, and mitigate the development of antibiotic resistance. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory operations.

Hazard Profile and Immediate Safety Imperatives

Phenethicillin-d5 Sodium Salt, like other β-lactam antibiotics, is classified as a hazardous substance primarily due to its sensitizing properties.[1][2] Understanding these hazards is the foundation of safe handling and disposal.

Primary Hazards:

  • Respiratory Sensitization: Inhalation of fine particles may cause allergy or asthma-like symptoms and breathing difficulties.[2][3]

  • Skin Sensitization: Direct skin contact can lead to allergic reactions, manifesting as rash or irritation.[4]

Therefore, adherence to strict safety protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE): Before handling or preparing Phenethicillin-d5 Sodium Salt for disposal, all personnel must be equipped with the following PPE:[1][4]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and sensitization.[1]
Eye Protection Safety glasses with side shields or goggles.To shield eyes from accidental splashes or aerosolized powder.[1]
Respiratory A NIOSH-approved respirator or dust mask.To prevent inhalation of aerosolized particles, especially when handling the solid compound.[1][3]
Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation or a rash develops, seek medical attention.[1][5]

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If respiratory symptoms or breathing difficulties occur, seek immediate medical help.[3][5]

The Core Principle: Mandated Professional Disposal

The primary and unequivocally recommended method for the disposal of Phenethicillin-d5 Sodium Salt and all materials contaminated with it is through a licensed and approved hazardous waste management company.[1][5] This ensures compliance with stringent environmental regulations and prevents the release of active pharmaceutical ingredients into ecosystems.

Regulatory Framework: In the United States, the disposal of such pharmaceutical waste is governed by several key agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from "cradle-to-grave."[2][6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including employee training, hazard communication, and emergency response plans for handling hazardous materials.[8][9]

  • Department of Transportation (DOT): The DOT regulates the packaging, labeling, and transportation of hazardous waste.[10][11]

Never dispose of Phenethicillin-d5 Sodium Salt, in solid or liquid form, down the drain.[1][2][12] This practice contributes to water contamination and fosters the proliferation of antibiotic-resistant bacteria.[13][14]

On-Site Waste Management: A Step-by-Step Protocol

Proper segregation and containment of waste streams at the point of generation are critical for ensuring safety and compliance.

Step 1: Waste Segregation Isolate all waste contaminated with Phenethicillin-d5 Sodium Salt from general laboratory trash. Use dedicated, clearly marked containers for each waste stream.[1][2]

  • Solid Waste: Includes unused or expired powder, contaminated weigh boats, filter papers, and disposable lab plastics.

  • Liquid Waste: Aqueous solutions or solvent suspensions containing the compound.

  • Contaminated Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous materials.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be treated as hazardous waste.[1]

Step 2: Containerization and Labeling

  • Container Choice: Use compatible, leak-proof containers with secure lids.[2]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include, at a minimum:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Phenethicillin-d5 Sodium Salt"

    • Associated hazard pictograms (e.g., for sensitization)

    • The date accumulation started.

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[9][15]

  • The storage area should be well-ventilated and have secondary containment to manage potential spills.[15]

  • Follow institutional and regulatory limits on the volume of hazardous waste that can be stored and the maximum accumulation time.

In-Lab Deactivation: A Supervised Pre-Treatment Option

In some instances, institutional Environmental Health & Safety (EHS) departments may approve a validated in-lab deactivation protocol as a pre-treatment step. The scientific goal of deactivation is to hydrolyze the β-lactam ring, the pharmacologically active component of the molecule, rendering it biologically inert.[1]

CRITICAL ADVISORY: No in-lab chemical deactivation should be attempted without a specific, validated protocol that has been explicitly reviewed and approved by your institution's EHS officials. The final disposal of the inactivated solution must still comply with all local regulations.[1]

Deactivation MethodMechanismKey Considerations
Alkaline Hydrolysis A strong base (e.g., Sodium Hydroxide) catalyzes the cleavage of the amide bond within the β-lactam ring.[1][16]A well-documented, cost-effective method. Requires careful handling of caustic solutions.[16][17]
Enzymatic Inactivation The enzyme β-lactamase specifically targets and hydrolyzes the β-lactam ring.[1]Highly specific and effective under mild conditions.[18] The cost of the enzyme may be a factor.
Experimental Protocol: Alkaline Hydrolysis

This protocol is provided as a methodological example and must be validated and approved by your institution's EHS department prior to implementation.

  • Preparation: Working in a certified chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Dilution: Dilute the aqueous waste containing Phenethicillin-d5 Sodium Salt to a manageable concentration, if necessary. Record the initial and final volumes.

  • Neutralization: Slowly and carefully add the 1 M NaOH solution to the antibiotic waste. Monitor the pH, aiming for a final pH between 10 and 13.[17] Be cautious, as the initial reaction may be exothermic.

  • Incubation: Gently stir the mixture and allow it to incubate at room temperature for a period sufficient to ensure complete hydrolysis (e.g., several hours to overnight). This time must be determined during the validation process.

  • Verification (Mandatory): Before any further steps, the complete degradation of the active compound must be verified. This is typically achieved using an analytical technique such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent compound peak.[1]

  • Final pH Adjustment: After confirmed inactivation, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., Hydrochloric Acid).

  • Final Disposal: Collect the treated and verified solution in a properly labeled hazardous waste container for collection by your licensed waste management provider.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for Phenethicillin-d5 Sodium Salt.

G cluster_0 Start: Waste Generation cluster_1 On-Site Management cluster_2 Disposal Pathway Decision cluster_3 Approved Pathways start Phenethicillin-d5 Sodium Salt Waste Generated segregate Step 1: Segregate Waste (Solid, Liquid, Sharps, PPE) start->segregate containerize Step 2: Containerize & Label 'Hazardous Waste' segregate->containerize storage Step 3: Secure Storage containerize->storage ehs_consult Consult Institutional EHS Policy storage->ehs_consult direct_disposal Primary Path: Arrange Professional Disposal ehs_consult->direct_disposal Standard Protocol inactivation Alternate Path: Perform EHS-Approved In-Lab Deactivation ehs_consult->inactivation Validated Protocol Exists verify Verify Deactivation (e.g., HPLC) inactivation->verify verify->inactivation Incomplete (Re-treat or Dispose as Active) collect_treated Collect Treated Waste for Professional Disposal verify->collect_treated Successful

Caption: Disposal decision workflow for Phenethicillin-d5 Sodium Salt.

References

  • Benchchem. (n.d.). Proper Disposal of Penicillin X Sodium Salt: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Penicillin V-d5: A Guide for Laboratory Professionals.
  • Fukutsu, N., Kawasaki, T., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Brahms, E., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]

  • ResearchGate. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • Li, D., et al. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • TruMed Systems, Inc. (2025). How to Handle Pharmaceutical Waste Safely and Legally. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Phenethicillin-d5 Sodium Salt. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Mancomm. (2025). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • Örebro University. (2026). Antibiotics (in cell and bacterial cultures) - Security information. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.